Strontium cyclohexanebutyrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
strontium;4-cyclohexylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Sr/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJLAHGTZMLOAH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4441-63-8 (Parent) | |
| Record name | Cyclohexanebutanoic acid, strontium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2069606 | |
| Record name | Strontium bis(4-cyclohexylbutanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62638-05-5 | |
| Record name | Cyclohexanebutanoic acid, strontium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanebutanoic acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium bis(4-cyclohexylbutanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium cyclohexanebutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Elucidating the Chemical Structure of Strontium Cyclohexanebutyrate: An In-depth Technical Guide
This guide provides a comprehensive, technically-grounded framework for the complete chemical structure elucidation of strontium cyclohexanebutyrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity and trustworthiness.
Foundational Strategy: A Multi-faceted Analytical Approach
The elucidation of this compound's structure necessitates a multi-technique approach. As a metal-organic salt, both the organic ligand (cyclohexanebutyrate) and the coordination of the strontium cation must be thoroughly characterized. Our strategy is built on a logical progression of experiments, where the results of each analysis inform and validate the subsequent steps. This integrated workflow ensures a high degree of confidence in the final proposed structure.
The overall analytical workflow is depicted below:
Caption: A comprehensive workflow for the structural elucidation of this compound.
Synthesis and Purification of this compound
The synthesis of this compound is the crucial first step. A common and effective method involves the reaction of a strontium salt with cyclohexanebutyric acid.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve cyclohexanebutyric acid in a suitable solvent (e.g., ethanol or deionized water). In a separate vessel, dissolve a stoichiometric amount of a strontium salt, such as strontium hydroxide or strontium carbonate, in deionized water.
-
Reaction: Slowly add the strontium salt solution to the cyclohexanebutyric acid solution while stirring. The reaction progress can be monitored by observing the cessation of gas evolution (if using strontium carbonate) or by pH titration.
-
Precipitation and Isolation: The product, this compound, will precipitate out of the solution. The precipitate is then collected by vacuum filtration.
-
Purification: The crude product is washed with cold deionized water and then with a non-polar solvent like diethyl ether to remove any unreacted starting material. The purified product is then dried under vacuum.
Spectroscopic and Analytical Characterization
With a purified sample, the next phase involves a suite of spectroscopic and analytical techniques to build a comprehensive picture of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Purpose: To identify the key functional groups present in the molecule and to confirm the formation of the carboxylate salt.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Observations and Interpretation:
The most significant change from the spectrum of the starting material, cyclohexanebutyric acid, will be the disappearance of the broad O-H stretching band (typically around 3300-2500 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1760-1690 cm⁻¹). In their place, two strong absorption bands characteristic of the carboxylate anion will appear:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Asymmetric C-O Stretch | ~1630-1570 | Confirms the formation of the carboxylate salt. |
| Symmetric C-O Stretch | ~1430-1310 | Confirms the formation of the carboxylate salt. |
The presence of these two distinct peaks is a strong indicator of the ionic interaction between the strontium cation and the deprotonated cyclohexanebutyric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the precise structure of the organic cyclohexanebutyrate ligand. A full suite of 1D and 2D NMR experiments is recommended.
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a high-field NMR spectrometer.
Expected Observations and Interpretation:
-
¹H NMR: The proton spectrum will show signals corresponding to the protons of the cyclohexane ring and the butyrate chain. The integration of these signals will confirm the relative number of protons in each part of the molecule. Based on the known spectrum of 4-cyclohexylbutyric acid, the chemical shifts are expected in specific regions.
-
¹³C NMR and DEPT-135: These spectra will reveal the number of distinct carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons. The carboxylate carbon will be a key signal, typically appearing downfield.
-
COSY: This experiment will establish the connectivity between adjacent protons, allowing for the tracing of the proton spin systems within the cyclohexane ring and the butyrate chain.
-
HSQC: This spectrum correlates the proton and carbon signals, providing a definitive assignment of each proton to its directly attached carbon atom.
The combination of these NMR experiments will provide an unambiguous confirmation of the cyclohexanebutyrate ligand's structure.
Mass Spectrometry (MS)
Purpose: To determine the molecular weight of the compound and to gain insights into its stoichiometry.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: Electrospray ionization (ESI) is a suitable "soft" ionization technique for this type of compound. Both positive and negative ion modes should be explored. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to confirm the presence and isotopic distribution of strontium.
Expected Observations and Interpretation:
-
ESI-MS: In the positive ion mode, one might observe ions corresponding to [Sr(C₁₀H₁₇O₂)]⁺ or [Sr₂ (C₁₀H₁₇O₂)₃]⁺. In the negative ion mode, the deprotonated ligand [C₁₀H₁₇O₂]⁻ should be observed. The isotopic pattern of strontium should be clearly visible in the positive ion mode.
-
ICP-MS: This technique will provide a highly sensitive confirmation of the presence of strontium and its characteristic isotopic abundance.
Elemental Analysis
Purpose: To determine the empirical formula of the compound.
Experimental Protocol:
-
A precisely weighed sample of the dried this compound is subjected to combustion analysis to determine the weight percentages of carbon and hydrogen.
-
The strontium content can be determined by atomic absorption spectroscopy or ICP-OES.
Expected Results:
The experimentally determined weight percentages of C, H, and Sr should match the theoretical values for the proposed formula, Sr(C₁₀H₁₇O₂)₂.
| Element | Theoretical wt% (for Sr(C₁₀H₁₇O₂)₂) |
| Carbon | 56.40% |
| Hydrogen | 8.05% |
| Strontium | 20.57% |
| Oxygen | 15.00% |
Thermal Analysis (TGA/DSC)
Purpose: To assess the thermal stability of the compound and to determine the presence of any solvated molecules, particularly water of hydration.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of the compound is placed in a TGA/DSC crucible.
-
Data Acquisition: The sample is heated at a controlled rate under an inert atmosphere (e.g., nitrogen), and the weight loss (TGA) and heat flow (DSC) are monitored as a function of temperature.
Expected Observations and Interpretation:
-
TGA: Any initial weight loss at temperatures below ~120°C would likely correspond to the loss of water of hydration. The decomposition of the anhydrous salt would occur at a higher temperature, with the final residual mass corresponding to strontium carbonate or strontium oxide, depending on the decomposition pathway and atmosphere.
-
DSC: Endothermic or exothermic events corresponding to dehydration, phase transitions, or decomposition will be observed.
Definitive Structure Confirmation
The following techniques provide the highest level of structural detail and are considered confirmatory.
Single-Crystal X-ray Diffraction (SC-XRD)
Purpose: To determine the three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, coordination geometry of the strontium ion, and intermolecular interactions.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound need to be grown. This can often be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Expected Insights:
SC-XRD will reveal the precise coordination number and geometry of the strontium ion. Carboxylate ligands can coordinate to metal ions in various modes, such as monodentate, bidentate chelating, or bridging. This technique will definitively establish the binding mode in this compound.
Solid-State ⁸⁷Sr NMR Spectroscopy
Purpose: To probe the local environment of the strontium nucleus, providing complementary information to SC-XRD about the coordination and symmetry of the strontium site.
Experimental Protocol:
-
Sample Preparation: A powdered, crystalline sample of this compound is packed into an NMR rotor.
-
Data Acquisition: The ⁸⁷Sr NMR spectrum is acquired on a high-field solid-state NMR spectrometer. Due to the quadrupolar nature of the ⁸⁷Sr nucleus (spin 9/2) and its low natural abundance (7.0%), this is a challenging experiment that benefits from high magnetic fields.
Expected Observations and Interpretation:
The chemical shift and the quadrupolar coupling constant are sensitive to the electronic environment and the symmetry of the strontium site. If there is more than one crystallographically distinct strontium site in the unit cell, multiple resonances may be observed. The data from solid-state ⁸⁷Sr NMR can be correlated with the results from SC-XRD to provide a comprehensive understanding of the strontium coordination environment.
Conclusion
The structural elucidation of this compound is a process of systematic investigation, where each analytical technique provides a piece of the puzzle. By following the integrated workflow outlined in this guide—from synthesis and initial spectroscopic characterization to definitive crystallographic and solid-state NMR analysis—researchers can confidently and accurately determine the complete chemical structure. This rigorous, multi-faceted approach ensures the scientific integrity required for applications in research and drug development.
References
-
IR Spectroscopy Tutorial: Carboxylic Acids . (n.d.). University of Calgary. Retrieved from [Link]
-
Analytical procedures for the determination of strontium radionuclides in environmental materials . (n.d.). Cefas. Retrieved from [Link]
-
Mass Spectrometry in Organometallic Chemistry . (n.d.). University of Victoria. Retrieved from [Link]
-
The thermal analysis of strontium oxalate . (1985). ResearchGate. Retrieved from [Link]
-
Synthesis of a novel strontium-based wide-bandgap semiconductor via X-ray photochemistry under extreme conditions . (2018). Journal of Materials Chemistry C. Retrieved from [Link]
-
(87Sr) Strontium NMR . (n.d.). University of Warwick. Retrieved from [Link]
-
Synthesis and characterisation of strontium carboxylates formed at room temperature and under hydrothermal conditions . (2006). Taylor & Francis Online. Retrieved from [Link]
-
Characterization and Micellization Dynamics of Metal Carboxylates in Mixed Organic Solvents . (2023). ResearchGate. Retrieved from [Link]
-
Submicron particles of Ga-substituted strontium hexaferrite obtained by a citrate auto-combustion method . (2019). Journal of Materials Chemistry C. Retrieved from [Link]
-
Synthesis and characterisation of strontium carboxylates formed at room temperature and under hydrothermal conditions | Request PDF . (2006). ResearchGate. Retrieved from [Link]
-
The Carbonyl Group, Part V: Carboxylates—Coming Clean . (2018). Spectroscopy Online. Retrieved from [Link]
-
Cyclohexanebutanoic acid . (n.d.). PubChem. Retrieved from [Link]
-
Strontium . (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Structural Characterization of Group 4 Metal Carboxylates for Nanowire Production . (2014). ACS Publications. Retrieved from [Link]
-
Solid-State 87Sr NMR Spectroscopy at Natural Abundance and High Magnetic Field Strength . (2015). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Mass spectrometry of inorganic, coordination and organometallic compounds . (n.d.). SciSpace. Retrieved from [Link]
-
Solid State 87 Sr NMR Spectroscopy at Natural Abundance and High Magnetic Field Strength | Request PDF . (2015). ResearchGate. Retrieved from [Link]
-
Thermal Characterization of Molten Salt Systems . (2011). Idaho National Laboratory. Retrieved from [Link]
-
Strontium Isotope Analysis . (n.d.). University of Georgia. Retrieved from [Link]
-
Synthesis and structural characterization of group 4 metal carboxylates for nanowire production . (2014). PubMed. Retrieved from [Link]
-
IR Infrared Absorption Bands of Carboxylate . (2017). 911Metallurgist. Retrieved from [Link]
-
Mass Spectra of Organometallic Compounds . (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis, crystal structure, and thermal properties of poly[aqua(μ5-2,5-dicarboxybenzene-1,4-dicarboxylato)strontium] . (2020). IUCrData. Retrieved from [Link]
- **1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpret
Solubility of Strontium cyclohexanebutyrate in common organic solvents
An In-Depth Technical Guide to the Solubility of Strontium Cyclohexanebutyrate in Common Organic Solvents
Executive Summary
Theoretical Framework for Solubility
The dissolution of an ionic salt like this compound is governed by a thermodynamic balance between the energy required to break the solute's crystal lattice (lattice energy) and the energy released when the resulting ions are stabilized by solvent molecules (solvation energy). For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.
Key Principles:
-
"Like Dissolves Like" : This principle is the starting point for any solubility prediction. Ionic and highly polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. This compound is an ionic salt, suggesting that highly polar solvents will be more effective.
-
Solvent Polarity and Dielectric Constant : Polar solvents possess high dielectric constants, which is a measure of their ability to reduce the electrostatic force between the Sr²⁺ and cyclohexanebutyrate ions, thereby facilitating the breakdown of the crystal lattice. Solvents with high dielectric constants are more effective at dissolving ionic compounds.
-
Solute-Solvent Interactions : The nature of the organic anion is critical. The cyclohexanebutyrate group is large and predominantly nonpolar (lipophilic), which will limit solubility even in highly polar solvents compared to simpler strontium salts like strontium chloride. However, the carboxylate group provides a site for hydrogen bonding with protic solvents (e.g., alcohols), which can enhance solubility. Metal carboxylates, often called metal soaps, are known to be sparingly soluble in many non-aqueous solvents but tend to show enhanced solubility in alcohols.[1]
Based on these principles, a qualitative solubility profile can be predicted. This profile serves as a hypothesis to be tested by the experimental methods outlined below.
Physicochemical Properties of Common Organic Solvents
The choice of solvent is the most critical variable in determining solubility. The following table summarizes key properties of common organic solvents relevant to their potential to dissolve this compound.
| Solvent | Formula | Dielectric Constant (at 20-25°C) | Type | Predicted Solvating Ability for Ionic Salts |
| Methanol | CH₄O | 32.6 | Polar Protic | Moderate to High |
| Ethanol | C₂H₆O | 24.6 | Polar Protic | Moderate |
| Acetone | C₃H₆O | 21.0 | Polar Aprotic | Low to Moderate |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Polar Aprotic | Low |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Moderately Polar Aprotic | Very Low |
| Dichloromethane | CH₂Cl₂ | 9.1 | Moderately Polar Aprotic | Very Low |
| Toluene | C₇H₈ | 2.4 | Nonpolar | Negligible |
| Hexane | C₆H₁₄ | 1.9 | Nonpolar | Negligible |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.0 | Polar Aprotic | High |
Data compiled from various sources, including a comprehensive table from MilliporeSigma.[2]
Experimental Protocol: Isothermal Equilibrium Method
To obtain quantitative and reliable solubility data, a rigorous experimental approach is necessary. The isothermal equilibrium (or "shake-flask") method is a robust and widely accepted technique.[3][4] The protocol described here is designed to be a self-validating system, incorporating steps to ensure true thermodynamic equilibrium is achieved.
Causality and Experimental Design
-
Why Isothermal? Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured value is precise and reproducible. A water bath or temperature-controlled incubator is essential.
-
Why Excess Solute? Using an excess of the solid this compound ensures that the solvent becomes fully saturated, which is the definition of the solubility limit at that temperature.
-
Why Agitation? Continuous agitation increases the surface area of the solute exposed to the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium, not just the liquid near the solid-liquid interface.
-
Why Equilibrium Confirmation? Assuming equilibrium after an arbitrary time can lead to underestimation of solubility. The protocol mandates sampling at multiple, extended time points (e.g., 24, 48, and 72 hours) to prove that the concentration of the dissolved solute is no longer increasing.[3]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Drying oven
-
Analytical instrument for quantification (e.g., HPLC, ICP-MS for strontium analysis, or gravimetric analysis setup)
Step-by-Step Procedure
-
Preparation : Accurately weigh an excess amount of this compound (e.g., ~100 mg) into a series of glass vials. The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition : Pipette a precise volume (e.g., 10.0 mL) of the chosen organic solvent into each vial.
-
Equilibration : Secure the vials in the isothermal shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C). Begin agitation at a moderate speed (e.g., 150 rpm).
-
Sampling :
-
At predetermined time points (e.g., 24, 48, and 72 hours), briefly stop the agitation and allow the solid to settle.
-
Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. The filter removes all undissolved solid particles, which is critical for accuracy.
-
-
Quantification (Gravimetric Method) :
-
Accurately weigh the vial containing the filtered saturated solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.
-
The final weight of the dry residue represents the mass of this compound that was dissolved in the initial volume of the solvent.
-
-
Calculation :
-
Validation : Compare the calculated concentrations from the 24, 48, and 72-hour samples. If the values are statistically identical, equilibrium was reached. If the concentration continues to increase, the experiment should be extended.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Predicted Solubility Profile and Discussion
While experimental data must be generated for definitive values, a qualitative profile can be established based on the theoretical principles discussed. This table provides an expert estimation to guide solvent selection for initial screening.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The hydroxyl group can hydrogen bond with the carboxylate anion, and the high polarity can solvate the Sr²⁺ ion. Alcohols are generally better solvents for metal carboxylates than other organic solvent classes.[1] |
| DMSO | Polar Aprotic | Sparingly Soluble | The very high dielectric constant is effective at separating ions. Solvation of the bulky anion may be less efficient than in protic solvents. |
| Acetone / THF | Polar Aprotic | Very Sparingly Soluble | Moderate polarity is insufficient to effectively overcome the crystal lattice energy of the ionic salt. |
| Toluene / Hexane | Nonpolar | Practically Insoluble | These solvents lack the polarity to stabilize the Sr²⁺ and cyclohexanebutyrate ions. The energy of solvation would be minimal, making dissolution thermodynamically unfavorable. |
Conclusion
Understanding the solubility of this compound is essential for its practical application in research and development. This guide has established that while specific quantitative data is not currently published, a robust prediction of its behavior can be made based on fundamental chemical principles. The compound is expected to be, at best, sparingly soluble in polar organic solvents like alcohols and DMSO, and practically insoluble in nonpolar hydrocarbons. For researchers requiring precise quantitative data, the detailed, IUPAC-aligned isothermal equilibrium protocol provided herein offers a reliable and scientifically sound pathway to determine these critical parameters.
References
-
Solubility of Organic Compounds (2023). An educational resource explaining the principles of solubility based on molecular structure and polarity. Source: University of Calgary. [Link]
-
Toxicological Profile for Strontium (2004). A comprehensive report by the Agency for Toxic Substances and Disease Registry (ATSDR) that includes a table of physicochemical properties for various strontium compounds. Source: National Center for Biotechnology Information (NCBI). [Link]
-
Solution behaviour of lead(II) carboxylates in organic solvents (1998). A research paper discussing the solubility characteristics of metal carboxylates (metal soaps) in various organic solvents. Source: ResearchGate, originally published in Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]
-
The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (2010). A technical report from IUPAC outlining the standards and terminology for solubility measurements. Source: IUPAC Publications. [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach (2022). A research article detailing experimental methods for determining the solubility of organic salts. Source: Journal of Chemical Theory and Computation, ACS Publications. [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach (2022). A version of the ACS article available through the National Institutes of Health (NIH) repository. Source: PMC, NIH. [Link]
-
What is the best methods for measuring the solubility of ionic solids in organic solvents? (2019). A discussion forum on ResearchGate where researchers suggest practical methods for solubility determination. Source: ResearchGate. [Link]
-
Solubility Data Series (Ongoing). The official homepage for the IUPAC Solubility Data Series, which compiles and critically evaluates solubility data. Source: IUPAC. [Link]
-
The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations (2010). A PDF version of the IUPAC technical report, hosted on ResearchGate. Source: ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Methodical Approach to the Thermal Decomposition Analysis of Strontium Cyclohexanebutyrate
Abstract
The thermal stability and decomposition pathway of active pharmaceutical ingredients (APIs) and related compounds are critical parameters in drug development and manufacturing. Strontium salts of organic acids, such as strontium cyclohexanebutyrate, are of interest for their potential therapeutic applications. A thorough understanding of their thermal behavior is essential for defining storage conditions, formulation strategies, and ensuring product safety and efficacy. This guide presents a comprehensive analytical methodology for characterizing the thermal decomposition of this compound. By integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via Mass Spectrometry (MS), this approach provides a multi-faceted view of the material's stability, decomposition kinetics, and byproduct formation. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Theoretical Framework: Predicting the Decomposition Pathway
While specific literature on the thermal decomposition of this compound is nascent, the behavior of analogous alkaline earth metal carboxylates provides a robust predictive model. The decomposition of such salts typically proceeds in a multi-step fashion, which can be elucidated by carefully controlled thermal analysis.
Predicted Decomposition Mechanism: The thermal decomposition of this compound, Sr(C₁₀H₁₇O₂)₂, is hypothesized to occur via two primary stages under an inert atmosphere:
-
Initial Decomposition: The carboxylate salt decomposes to form strontium carbonate (SrCO₃) and volatile organic fragments. The large cyclohexanebutyrate ligand is expected to fragment, likely producing a ketone (e.g., dicyclohexyl ketone), carbon dioxide, and other hydrocarbons. This initial, often complex, mass loss is the primary focus of the TGA-DSC-MS analysis.
-
Carbonate Decomposition: At much higher temperatures, the intermediate strontium carbonate will decompose into strontium oxide (SrO) and carbon dioxide (CO₂). The stability of alkaline earth metal carbonates increases down the group; thus, SrCO₃ is expected to be quite stable, decomposing at a high temperature[1].
The goal of the analytical workflow is to identify the precise temperature ranges for these events, quantify the associated mass losses, characterize the energetic profile (endothermic vs. exothermic), and identify the evolved gaseous species to confirm the decomposition mechanism.
Core Analytical Techniques
A synergistic combination of thermal analysis techniques is required for a complete picture of the decomposition process.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[2][3]. It is the cornerstone of this analysis, providing quantitative data on mass loss events corresponding to volatilization and decomposition. This technique is governed by standards such as ASTM E1131 for compositional analysis[4][5][6][7].
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides crucial information on the energetics of decomposition, identifying whether processes are endothermic (requiring energy, e.g., breaking bonds) or exothermic (releasing energy, e.g., oxidation).
-
Evolved Gas Analysis (EGA): EGA identifies the chemical nature of the volatile products released during decomposition[8][9][10]. Coupling the TGA instrument to a Mass Spectrometer (TGA-MS) allows for real-time identification of the gaseous fragments as they evolve, which is essential for confirming the proposed reaction pathways[11][12][13][14].
Integrated Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from initial sample handling to final data correlation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tainstruments.com [tainstruments.com]
- 3. epfl.ch [epfl.ch]
- 4. store.astm.org [store.astm.org]
- 5. img.antpedia.com [img.antpedia.com]
- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 7. kalite.com [kalite.com]
- 8. EGA - EAG Laboratories [eag.com]
- 9. mt.com [mt.com]
- 10. globalspec.com [globalspec.com]
- 11. rsc.org [rsc.org]
- 12. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One moment, please... [frontier-lab.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Strontium Cyclohexanebutyrate: A Theoretical Framework for Synthesis, Characterization, and Potential Applications
Abstract: Strontium cyclohexanebutyrate (Sr(C₁₀H₁₇O₂)₂) is a compound of niche academic interest, formally identified by CAS number 62638-05-5, yet it remains largely unexplored in scientific literature.[1] There is a conspicuous absence of published data regarding its specific discovery, historical development, or detailed characterization. This guide, therefore, serves as a first-of-its-kind technical whitepaper constructed from foundational chemical principles and analogous data from related strontium carboxylates. We present a theoretical yet robust framework for its synthesis, a comprehensive protocol for its analytical characterization, and a discussion of its potential applications, primarily inferred from the well-documented bioactivity of other strontium salts in bone tissue engineering.[2][3] This document is intended for researchers, chemists, and drug development professionals interested in exploring novel organometallic compounds.
Part 1: Foundational Chemistry and Historical Context
The Strontium Element: A Historical Overview
The story of strontium begins not in a laboratory, but in the lead mines of a Scottish village. In 1790, Adair Crawford and his colleague William Cruickshank analyzed a mineral from Strontian, Argyll, that exhibited properties distinct from other known "heavy spars".[4][5] This mineral, later named strontianite (strontium carbonate, SrCO₃), was recognized as containing a new type of "earth".[5] The element was first isolated in 1808 by Sir Humphry Davy through the electrolysis of a mixture of strontium chloride and mercuric oxide.[4][5] He named it "strontium" in honor of the village where its ore was first discovered.[4]
Chemically, strontium (Sr) is an alkaline earth metal with atomic number 38.[4] Its properties are similar to its vertical neighbors in the periodic table, calcium and barium.[4] This chemical similarity to calcium is the cornerstone of its biological significance; the Sr²⁺ ion can mimic Ca²⁺, allowing it to participate in bone metabolism. This has led to the development of strontium-containing drugs, most notably strontium ranelate, for the treatment of osteoporosis.[2][3][6][7]
The Ligand: Cyclohexanebutyric Acid
The organic counterpart of the target compound is cyclohexanebutyric acid, also known as 4-cyclohexylbutanoic acid. It is a carboxylic acid featuring a cyclohexane ring attached to a four-carbon butyric acid chain.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₈O₂ | [1] |
| Linear Formula | C₆H₁₁(CH₂)₃CO₂H | |
| Molecular Weight | 170.25 g/mol | |
| CAS Number | 4441-63-8 | |
| Appearance | Solid | |
| Melting Point | 30-32 °C |
The cyclohexane moiety imparts a significant degree of lipophilicity to the molecule, which could influence the salt's solubility, absorption, and distribution characteristics in biological systems compared to strontium salts with smaller, more polar organic ligands.
Part 2: Proposed Synthesis of this compound
While no specific synthesis for this compound has been published, a standard and reliable method for preparing strontium carboxylates is through the neutralization reaction of a strontium base with the corresponding carboxylic acid. This approach is self-validating, relying on fundamental acid-base chemistry.
Causality of Experimental Choices
-
Choice of Strontium Source: Strontium hydroxide (Sr(OH)₂) is selected as the base. It is reasonably soluble in water, and the only byproduct of the reaction is water, which simplifies purification. Strontium carbonate (SrCO₃) is an alternative, which would produce carbon dioxide and water as byproducts; this requires ensuring all CO₂ has been expelled to drive the reaction to completion.
-
Choice of Solvent: Deionized water is the preferred solvent for the initial reaction due to the solubility of strontium hydroxide and the deprotonation of the carboxylic acid. A co-solvent system (e.g., water/ethanol) might be necessary if the resulting strontium salt shows limited aqueous solubility, but a pure aqueous route is the most straightforward starting point.
-
Stoichiometry: The reaction requires a 2:1 molar ratio of cyclohexanebutyric acid to strontium hydroxide, as strontium is a divalent cation (Sr²⁺) and the carboxylic acid is monoprotic. A slight excess of the acid can be used to ensure all the strontium hydroxide is consumed, with the excess easily removed during washing.
-
Purification: The product is expected to be a solid. Purification via recrystallization is the standard method for achieving high purity for solid organic salts. The choice of solvent for recrystallization would need to be determined empirically, likely starting with polar solvents like ethanol or methanol, potentially with additions of water.
Diagram of Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve 2.0 molar equivalents of cyclohexanebutyric acid in a minimal amount of a suitable solvent like ethanol or warm deionized water.
-
In a separate beaker, dissolve 1.0 molar equivalent of strontium hydroxide octahydrate in deionized water with gentle heating.
-
-
Reaction:
-
Slowly add the strontium hydroxide solution to the stirring solution of cyclohexanebutyric acid at room temperature.
-
Once the addition is complete, fit the flask with a condenser and heat the reaction mixture to 60-70°C for 2-4 hours to ensure the reaction goes to completion. The solution should be clear.
-
-
Isolation:
-
Remove the heat and allow the solution to cool to room temperature. If no precipitate forms, reduce the solvent volume by approximately 50% using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the strontium salt.
-
-
Purification:
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with two small portions of cold deionized water (to remove any unreacted strontium hydroxide) and two portions of a non-polar solvent like diethyl ether (to remove any unreacted cyclohexanebutyric acid).
-
Dry the purified white solid in a vacuum oven at 40-50°C overnight to yield the final product, this compound.
-
Part 3: Proposed Analytical Characterization
To confirm the identity, purity, and structure of the newly synthesized this compound, a suite of standard analytical techniques must be employed. Each technique provides a piece of the puzzle, and together they create a self-validating system of characterization.
Diagram of Analytical Workflow
Caption: Comprehensive analytical workflow for product validation.
Detailed Methodologies and Expected Results
| Technique | Methodology | Expected Outcome & Rationale |
| FTIR Spectroscopy | The solid sample is analyzed using an ATR-FTIR spectrometer. | Rationale: To confirm the formation of the carboxylate salt. Expected Result: Disappearance of the broad O-H stretch (from the carboxylic acid, ~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹). Appearance of strong asymmetric and symmetric COO⁻ stretches (~1610-1550 cm⁻¹ and ~1400 cm⁻¹, respectively). |
| ¹H and ¹³C NMR | The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed. | Rationale: To confirm the structure of the organic ligand is intact. Expected Result: The spectra should correspond to the cyclohexanebutyrate anion. The absence of the acidic proton peak (¹H NMR, ~12 ppm) confirms deprotonation. |
| Elemental Analysis | The percentage of Carbon (C) and Hydrogen (H) is determined by combustion analysis. | Rationale: To verify the empirical formula of the compound. Expected Result: The experimental %C and %H values should match the theoretical values calculated for the anhydrous formula Sr(C₁₀H₁₇O₂)₂. |
| ICP-OES | The sample is digested in acid and analyzed by Inductively Coupled Plasma - Optical Emission Spectrometry. | Rationale: To accurately quantify the strontium content. Expected Result: The experimental %Sr should match the theoretical value for the formula. This is a crucial validation of the metal-to-ligand ratio. |
| Thermogravimetric Analysis (TGA) | The sample is heated at a constant rate under an inert atmosphere, and mass loss is recorded. | Rationale: To determine thermal stability and check for the presence of water of hydration. Expected Result: A stable baseline until decomposition. Any mass loss at ~100-150°C would indicate the presence of coordinated water molecules, allowing for the determination of the hydrated formula. |
Part 4: Inferred Bioactivity and Future Outlook
The primary rationale for investigating this compound stems from the therapeutic use of other strontium salts in medicine. Strontium ranelate, for instance, has been shown to simultaneously increase the deposition of new bone by osteoblasts and reduce bone resorption by osteoclasts.[7] This "dual-action" mechanism makes strontium an attractive element for treating osteoporosis and other bone disorders.[2][3][6]
The hypothesis is that this compound could serve as a novel delivery vehicle for the bioactive Sr²⁺ ion. The cyclohexanebutyrate ligand, being more lipophilic than ranelic acid, could potentially alter the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This could lead to different bioavailability or tissue distribution profiles, which may be advantageous in certain therapeutic contexts.
Future research should focus on:
-
Executing the Synthesis: Performing the proposed synthesis and characterization to obtain definitive data on the compound's properties.
-
Solubility and Stability Studies: Determining the compound's solubility in physiological buffers and its stability at different pH values.
-
In Vitro Studies: Assessing its effects on osteoblast and osteoclast cell cultures to determine if the core bioactivity of strontium is retained.
-
In Vivo Studies: If in vitro results are promising, animal models could be used to evaluate its efficacy in promoting bone formation and its overall pharmacokinetic and safety profile.
This theoretical guide provides the foundational roadmap for bringing this compound from a mere chemical identifier to a fully characterized compound with potential for further scientific and therapeutic exploration.
References
-
Wikipedia. Strontium. [Link]
-
WebElements. Strontium: historical information. [Link]
- Google Patents. US7595342B2 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75200, Cyclohexanebutanoic acid. [Link]
-
ResearchGate. Synthesis and characterisation of strontium carboxylates formed at room temperature and under hydrothermal conditions. [Link]
-
Royal Society of Chemistry. Synthesis of a novel strontium-based wide-bandgap semiconductor via X-ray photochemistry under extreme conditions. [Link]
-
Frontiers. Multiple and Promising Applications of Strontium (Sr)-Containing Bioactive Glasses in Bone Tissue Engineering. [Link]
-
Royal Society of Chemistry. Submicron particles of Ga-substituted strontium hexaferrite obtained by a citrate auto-combustion method. [Link]
-
National Center for Biotechnology Information. Elementary Scots. The discovery of Strontium. [Link]
-
BNN Breaking. Understanding Strontium: The Element With a Rich History and Unique Properties. [Link]
-
Botswana International University of Science & Technology. Synthesis and characterisation of strontium carboxylates formed at room temperature and under hydrothermal conditions. [Link]
-
National Center for Biotechnology Information. Advanced applications of strontium-containing biomaterials in bone tissue engineering. [Link]
-
CAS Common Chemistry. Strontium nitrate. [Link]
-
National Center for Biotechnology Information. Strontium and strontium ranelate: Historical review of some of their functions. [Link]
-
CAS Common Chemistry. Cyclohexanebutanoic acid, sodium salt (1:1). [Link]
-
Wikipedia. Strontium ranelate. [Link]
Sources
- 1. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Multiple and Promising Applications of Strontium (Sr)-Containing Bioactive Glasses in Bone Tissue Engineering [frontiersin.org]
- 3. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium - Wikipedia [en.wikipedia.org]
- 5. WebElements Periodic Table » Strontium » historical information [webelements.com]
- 6. Strontium and strontium ranelate: Historical review of some of their functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strontium ranelate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Potential Research Applications of Strontium Cyclohexanebutyrate
Disclaimer: Direct research on Strontium Cyclohexanebutyrate is limited. This guide synthesizes established principles from related, well-studied strontium compounds and the parent organic acid to project its potential therapeutic applications and research methodologies. All proposed mechanisms and protocols are based on scientific inference and require experimental validation.
Introduction: A Novel Strontium Salt for Bone Tissue Engineering
Strontium-based compounds have garnered significant attention in the field of orthopedics and regenerative medicine, primarily for their dual-action effect on bone metabolism. The most clinically studied of these is strontium ranelate. While effective, research into new strontium salts continues, seeking to optimize bioavailability, safety profiles, and potentially introduce synergistic effects from the organic counter-ion. This compound (Sr(CHB)₂) is one such novel molecule. This guide outlines the theoretical framework and potential research applications of Sr(CHB)₂, drawing from the extensive research on other strontium salts and the known properties of its constituent ions.
This document will explore the hypothesized mechanism of action of this compound, propose detailed experimental protocols for its preclinical evaluation in bone regeneration, and provide a framework for its investigation as a potential therapeutic agent for metabolic bone diseases like osteoporosis.
Part 1: The Scientific Rationale - Dual-Action Osteogenic Potential
The therapeutic potential of this compound is predicated on the combined actions of the strontium ion (Sr²⁺) and the cyclohexanebutyrate anion.
The Role of the Strontium Ion (Sr²⁺)
Strontium, being in the same group as calcium in the periodic table, can substitute for calcium in biological processes, particularly within bone tissue. Its primary therapeutic effect is the uncoupling of bone remodeling, simultaneously stimulating bone formation and inhibiting bone resorption.
-
Anabolic Effect (Bone Formation): Strontium ions have been shown to promote the replication and differentiation of pre-osteoblastic cells. A key mechanism involves the activation of the calcium-sensing receptor (CaSR) on osteoblast precursors, which in turn stimulates signaling pathways like Wnt/β-catenin, a critical pathway for osteogenesis.
-
Anti-resorptive Effect (Inhibition of Bone Breakdown): Strontium also modulates the activity of osteoclasts, the cells responsible for bone resorption. It can induce osteoclast apoptosis and decrease their differentiation from hematopoietic precursors, primarily by altering the RANKL/OPG signaling axis. By promoting the expression of osteoprotegerin (OPG) and downregulating the receptor activator of nuclear factor-κB ligand (RANKL), strontium shifts the balance away from osteoclastogenesis.
Diagram 1: Hypothesized Signaling Pathways of Strontium in Bone Cells
Caption: Hypothesized dual action of strontium on bone cell signaling pathways.
The Potential Contribution of Cyclohexanebutyrate
While less studied for direct osteogenic effects, short-chain fatty acids (SCFAs), which share structural similarities with cyclohexanebutyrate, have been implicated in modulating bone mass. Butyrate, for instance, has been shown to inhibit osteoclast differentiation. It is plausible that cyclohexanebutyrate could exert similar, or other currently unknown, biological effects that may be synergistic with strontium. A key research objective would be to determine if this organic moiety is merely a carrier for strontium or if it possesses intrinsic bioactivity relevant to bone health.
Part 2: Preclinical Research Workflow for this compound
A rigorous, phased approach is necessary to validate the therapeutic potential of this compound. The following sections detail the critical in vitro and in vivo experimental protocols.
Phase 1: In Vitro Characterization
The initial phase focuses on cell-based assays to determine the compound's cytotoxicity, and its specific effects on osteoblasts and osteoclasts.
Diagram 2: In Vitro Experimental Workflow
Caption: Phased workflow for the in vitro evaluation of this compound.
Experimental Protocol 1: Osteoblast Differentiation and Mineralization Assay
-
Objective: To assess the effect of this compound on osteoblast differentiation and matrix mineralization.
-
Cell Line: MC3T3-E1 pre-osteoblastic cells.
-
Methodology:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 2 x 10⁴ cells/well and culture in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation: After 24 hours, replace the growth medium with osteogenic medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).
-
Treatment: Add this compound to the osteogenic medium at various non-toxic concentrations (e.g., 1, 10, 100 µM). Include a positive control (e.g., Strontium Chloride) and a negative control (vehicle). Culture for 7-21 days, replacing the medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Day 7):
-
Fix cells with 4% paraformaldehyde.
-
Stain for ALP activity using a BCIP/NBT kit.
-
Quantify ALP activity using a p-nitrophenyl phosphate (pNPP) assay, normalizing to total protein content.
-
-
Alizarin Red S (ARS) Staining (Day 21):
-
Fix cells as above.
-
Stain with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.
-
Quantify mineralization by extracting the stain with 10% cetylpyridinium chloride and measuring absorbance at 562 nm.
-
-
-
Expected Outcome: A dose-dependent increase in ALP activity and matrix mineralization compared to the control group would indicate a pro-osteogenic effect.
Experimental Protocol 2: Osteoclastogenesis Assay
-
Objective: To determine if this compound inhibits osteoclast formation.
-
Cell Line: RAW 264.7 macrophage cells or primary bone marrow macrophages (BMMs).
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 48-well plates at 1 x 10⁴ cells/well.
-
Induction of Osteoclastogenesis: Culture cells in the presence of 50 ng/mL RANKL to induce differentiation into osteoclasts.
-
Treatment: Concurrently, treat cells with various concentrations of this compound.
-
TRAP Staining (Day 5-7):
-
Fix cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
-
Pit Formation Assay (on bone-mimetic surface):
-
Perform the assay on calcium phosphate-coated plates.
-
After 7 days, remove cells and visualize the resorption pits. Quantify the resorbed area using image analysis software.
-
-
-
Expected Outcome: A dose-dependent decrease in the number of TRAP-positive multinucleated cells and reduced resorption pit area would suggest an anti-resorptive effect.
Phase 2: In Vivo Validation
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a relevant animal model.
Table 1: Comparison of Common Animal Models for Osteoporosis Research
| Model | Species | Induction Method | Key Advantages | Key Disadvantages |
| Ovariectomized (OVX) Rat | Rat | Surgical removal of ovaries | Mimics postmenopausal osteoporosis; well-characterized model. | Does not fully replicate human bone microarchitecture. |
| Glucocorticoid-Induced Osteoporosis (GIO) | Mouse/Rat | Chronic administration of glucocorticoids | Relevant for a common secondary cause of osteoporosis. | Systemic effects of glucocorticoids can confound results. |
| Calvarial Defect Model | Rat/Rabbit | Surgical creation of a critical-size defect in the skull | Excellent for evaluating local bone regeneration and healing. | Does not model systemic bone loss. |
Experimental Protocol 3: Ovariectomized (OVX) Rat Model
-
Objective: To assess the systemic efficacy of this compound in preventing estrogen-deficiency-induced bone loss.
-
Methodology:
-
Animal Model: Use 3-month-old female Sprague-Dawley rats. Perform bilateral ovariectomy (OVX) or a sham operation.
-
Treatment: Two weeks post-surgery, begin daily oral gavage administration of this compound at different doses. Include a vehicle control group (OVX + vehicle) and a sham control group.
-
Duration: Treat for 12 weeks.
-
Analysis:
-
Micro-computed Tomography (µCT): At the end of the study, harvest femurs and lumbar vertebrae. Perform µCT analysis to quantify bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Histomorphometry: Process bone samples for undecalcified histology. Perform von Kossa and Masson's trichrome staining to visualize bone structure and quantify cellular parameters like osteoblast and osteoclast surface.
-
Biomechanical Testing: Perform three-point bending tests on femurs to determine bone strength (e.g., ultimate load, stiffness).
-
Serum Biomarkers: Collect blood at baseline and termination to measure markers of bone turnover, such as P1NP (formation) and CTX-I (resorption).
-
-
-
Expected Outcome: The this compound treated groups should exhibit significantly improved bone microarchitectural parameters, higher bone strength, and a more balanced bone turnover marker profile compared to the OVX vehicle control group.
Conclusion and Future Directions
This compound presents a compelling, albeit currently theoretical, candidate for a next-generation bone anabolic agent. The research framework detailed in this guide provides a comprehensive pathway from initial cell-based screening to in vivo preclinical validation. Successful outcomes from these studies would establish the foundational evidence needed to advance this compound towards clinical investigation for the treatment of osteoporosis and other bone-related disorders. Future research should also focus on its pharmacokinetic and toxicological profile to ensure a favorable therapeutic window.
References
-
Quesada, J. M., & Pineda, C. (2021). The Role of Strontium in the Treatment of Osteoporosis. Frontiers in Bioscience-Landmark, 26(9), 619-632. [Link]
-
Reginster, J. Y., & Meurisse, M. (2006). Strontium ranelate: a new paradigm in the treatment of osteoporosis. Drugs of Today, 42(4), 227-237. [Link]
-
Canalis, E., Hott, M., & Marie, P. J. (1996). The divalent strontium salt S12911 enhances bone cell replication and bone formation in vitro. Bone, 18(6), 577-582. [Link]
-
Fromigue, O., Hay, E., & Modrowski, D. (2009). The calcium-sensing receptor is involved in the strontium ranelate-induced osteoblastic cell differentiation. Journal of Bone and Mineral Research, 24(12), 1996-2005. [Link]
-
Atkins, G. J., Welldon, K. J., & Findlay, D. M. (2009). Strontium ranelate treatment of human primary osteoblasts and osteoclasts promotes a more osteogenic and less osteoclastogenic phenotype. Bone, 45(3), 547-554. [Link]
-
Li, Y., Liu, Z., & Xia, W. (2020). The gut microbiota and its metabolites in the progression of osteoporosis. Journal of Clinical Endocrinology & Metabolism, 105(3), dgz235. [Link]
Methodological & Application
Application Notes and Protocols: The Use of Oil-Soluble Strontium Compounds as Internal Standards in Petroleum Product Analysis
Abstract
This document provides a comprehensive guide to the principles and protocols for utilizing oil-soluble strontium compounds, with a focus on Strontium Cyclohexanebutyrate as a representative example, as an internal standard for the elemental analysis of petroleum products. The application of internal standards is a critical practice for enhancing the accuracy and precision of quantitative analyses by correcting for variations in sample matrix, instrumental drift, and sample preparation inconsistencies. These notes are intended for researchers, scientists, and professionals in the fields of analytical chemistry and petroleum product quality control, offering both theoretical grounding and practical, step-by-step methodologies for implementation with common analytical techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and X-ray Fluorescence (XRF) Spectroscopy.
Introduction: The Rationale for Internal Standardization in Petroleum Analysis
The elemental analysis of petroleum products, including lubricating oils, fuels, and crude oils, is essential for quality control, performance monitoring, and regulatory compliance.[1] The presence and concentration of various elements can indicate contamination, additive levels, and wear metals from machinery, providing valuable diagnostic information.[2][3][4] However, the complex and variable hydrocarbon matrix of these samples presents significant challenges to accurate and precise elemental analysis. Matrix effects, such as viscosity differences and the presence of interfering substances, can suppress or enhance the analytical signal, leading to erroneous results.[2][5]
Internal standardization is a powerful technique to mitigate these issues.[6] An internal standard is a known concentration of an element or compound, not naturally present in the sample, which is added to all samples, blanks, and calibration standards.[6] By monitoring the signal of the internal standard relative to the analytes of interest, variations introduced during sample preparation or analysis can be mathematically corrected.[6]
This guide focuses on the use of an oil-soluble strontium compound, exemplified by this compound, as an internal standard. Strontium is an ideal candidate for this purpose as it is not typically found in significant concentrations in most petroleum products. Its chemical properties, when part of an appropriate organometallic compound, allow for excellent solubility and stability in hydrocarbon matrices.
Selection Criteria for an Internal Standard in Petroleum Analysis
The efficacy of an internal standard hinges on its careful selection based on a set of critical criteria. The chosen compound must behave similarly to the analytes of interest throughout the analytical process.[7][8]
Key Selection Criteria:
-
Absence in the Sample Matrix: The internal standard element must not be naturally present in the samples being analyzed, or its natural concentration must be negligible compared to the amount being added.[8] Strontium is a suitable choice in this regard for most petroleum applications.
-
Chemical and Physical Similarity: While not identical, the internal standard should have chemical and physical properties that are comparable to the analytes. For elemental analysis, this often relates to excitation and ionization potentials.
-
High Purity and Availability: The internal standard must be available in a highly pure form to ensure that it does not introduce contaminants into the sample.[7][9]
-
Solubility and Stability: For petroleum analysis, the internal standard must be readily soluble and stable in the hydrocarbon matrix and the chosen dilution solvent (e.g., kerosene, xylene).[7][10][11][12] Organometallic compounds like metal carboxylates are designed for this purpose.[10][11]
-
No Spectral Interference: The analytical signal of the internal standard must not overlap or interfere with the signals of the analytes of interest in the chosen analytical technique (e.g., emission lines in ICP-OES, fluorescence lines in XRF).
This compound as a Model Internal Standard:
This compound, as a metal carboxylate, is expected to exhibit good solubility in non-polar solvents typically used for diluting petroleum products.[10][11][13] The cyclohexanebutyrate moiety provides a significant organic character, enhancing its miscibility with the hydrocarbon matrix.
Principle of Internal Standardization
The fundamental principle of internal standardization is the use of a ratio of the analyte signal to the internal standard signal. This ratio is then used for quantification, effectively canceling out variations that affect both the analyte and the internal standard to a similar extent.
The relationship can be expressed as:
(Analyte Signal / Internal Standard Signal) = Response Factor * (Analyte Concentration / Internal Standard Concentration)
Since the internal standard concentration is kept constant, a linear relationship is established between the signal ratio and the analyte concentration.
Detailed Application Protocols
The following sections provide detailed protocols for the preparation and use of a this compound internal standard solution for the analysis of petroleum products using ICP-OES and XRF.
Preparation of the this compound Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of the strontium internal standard that is stable and can be accurately diluted.
Materials:
-
This compound (high purity)
-
High-purity, low-odor kerosene or mixed xylenes
-
Class A volumetric flasks
-
Analytical balance (readable to 0.1 mg)
-
Ultrasonic bath
Protocol:
-
Accurately weigh a predetermined amount of this compound into a clean, dry beaker.
-
Add a small volume of the organic solvent (kerosene or xylenes) to the beaker and gently swirl to begin dissolution.
-
Transfer the slurry to a Class A volumetric flask of the desired volume.
-
Rinse the beaker several times with the solvent, adding the rinsings to the volumetric flask to ensure quantitative transfer.
-
Add additional solvent to the volumetric flask until it is approximately three-quarters full.
-
Place the flask in an ultrasonic bath for 15-30 minutes, or until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Carefully add solvent to the mark on the volumetric flask.
-
Stopper the flask and invert it multiple times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed, amber glass bottle to prevent solvent evaporation and photodegradation.
Table 1: Example Stock Solution Preparation
| Parameter | Value |
| Mass of this compound | 1.0000 g |
| Final Volume of Stock Solution | 100.0 mL |
| Solvent | Kerosene |
| Approximate Strontium Concentration | Dependent on the purity and stoichiometry of the compound |
Protocol for ICP-OES Analysis of Lubricating Oils (Adapted from ASTM D4951 and D5185)
Objective: To determine the concentration of wear metals and additive elements in lubricating oils using ICP-OES with this compound as an internal standard.[14][15][16][17][18]
Workflow Diagram:
Caption: ICP-OES Analysis Workflow with Internal Standardization.
Protocol:
-
Preparation of Working Internal Standard/Diluent Solution: Dilute the this compound stock solution with the chosen solvent to achieve a final strontium concentration appropriate for the ICP-OES instrument (e.g., 1-10 ppm). This solution will serve as the diluent for all samples and standards.
-
Sample Preparation: a. Accurately weigh approximately 0.5 g of the lubricating oil sample into a clean, dry sample tube. b. Add a precise volume or weight of the working internal standard/diluent solution to achieve a specific dilution factor (e.g., 1:10 or 1:20 w/v or w/w).[2][5] c. Cap the tube and vortex or shake vigorously until the sample is completely homogenized.
-
Calibration Standards: Prepare a series of multi-element calibration standards using a certified organometallic standard (e.g., V-23 or equivalent).[2] Dilute the organometallic standard with the same working internal standard/diluent solution used for the samples. This ensures that the internal standard is present at the same concentration in all standards and samples.[19]
-
Blank Preparation: The blank will consist of the working internal standard/diluent solution.
-
ICP-OES Analysis: a. Aspirate the samples and standards into the ICP-OES.[3] b. The instrument will measure the emission intensity of each analyte and the strontium internal standard at their respective wavelengths.
-
Data Analysis: a. For each sample and standard, calculate the ratio of the emission intensity of each analyte to the emission intensity of the strontium internal standard. b. Create a calibration curve by plotting the intensity ratio of the standards against their known concentrations. c. Determine the concentration of the analytes in the samples from the calibration curve.
Protocol for XRF Analysis of Petroleum Products
Objective: To determine the elemental composition of petroleum products using XRF with this compound as an internal standard.
Workflow Diagram:
Caption: XRF Analysis Workflow with Internal Standardization.
Protocol:
-
Sample Preparation: a. Accurately weigh a specific amount of the petroleum product into a clean beaker. b. Add a precise amount of the concentrated this compound stock solution to the sample. The amount added should result in a strontium concentration that provides a strong and stable XRF signal. c. Thoroughly mix the sample and internal standard using a vortex mixer or by vigorous shaking to ensure homogeneity.
-
Calibration Standards: Prepare a set of calibration standards by adding known concentrations of analytes (from certified organometallic standards) and the same amount of the this compound stock solution to a base oil that closely matches the sample matrix.
-
Blank Preparation: The blank will consist of the base oil with the added internal standard.
-
XRF Analysis: a. Transfer the prepared samples, standards, and blank into XRF sample cups fitted with an appropriate film (e.g., Mylar). b. Analyze the samples in the XRF spectrometer. The instrument will measure the intensity of the characteristic X-rays for each analyte and for strontium.
-
Data Analysis: a. Calculate the ratio of the X-ray intensity of each analyte to the intensity of the strontium Kα or Lα line. b. Construct a calibration curve by plotting the intensity ratios of the standards against their concentrations. c. Use the calibration curve to determine the concentrations of the analytes in the unknown samples.[20]
Validation of the Internal Standard Method
To ensure the reliability of this compound as an internal standard, a validation process must be undertaken.
Validation Experiments:
-
Linearity: A series of standards with varying analyte concentrations and a fixed internal standard concentration should be analyzed to confirm the linearity of the calibration curve (intensity ratio vs. analyte concentration).
-
Recovery: A known amount of the analytes should be spiked into a sample matrix and analyzed. The recovery of the spiked analytes should be within an acceptable range (typically 90-110%).
-
Precision: Replicate analyses of the same sample should be performed to determine the precision (repeatability and reproducibility) of the method. The relative standard deviation (RSD) should be below a predetermined threshold.[21]
-
Stability: The stability of the internal standard in the stock solution and in prepared samples should be assessed over time to ensure that degradation does not affect the results.[7]
Conclusion
The use of an oil-soluble internal standard, such as this compound, offers a robust solution to the challenges of elemental analysis in complex petroleum matrices. By correcting for variations in sample introduction, matrix effects, and instrumental drift, internal standardization significantly improves the accuracy and precision of analytical results obtained from techniques like ICP-OES and XRF. The protocols outlined in this document provide a comprehensive framework for the successful implementation of this technique, empowering laboratories to generate high-quality data for critical quality control and diagnostic applications.
References
-
Agilent Technologies. (2010). Determination of Metals in Lubricating Oil by ICP-OES. Agilent. [Link]
-
Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC North America, 32(4), 278-282. [Link]
-
Olaru, A., & Gomez, L. D. (2014). Comparative Assessment of Internal Standards for Quantitative Analysis of Bio-oil Compounds by Gas Chromatography/Mass Spectrometry Using Statistical Criteria. Energy & Fuels, 28(6), 3855-3864. [Link]
-
ASTM International. (2019). Standard Test Method for Determination of Additive Elements in Lubricating Oils by Inductively Coupled Plasma Atomic Emission Spectrometry (ASTM D4951-19). [Link]
-
Agilent Technologies. (2019). Multi-element Analysis of Used Lubricant Oils. [Link]
-
Machinery Lubrication. (n.d.). XRF: A Powerful Oil Analysis Tool. [Link]
-
National Center for Biotechnology Information. (n.d.). Strontium butyrate. PubChem. [Link]
-
SPECTRO Analytical Instruments. (n.d.). Rapid Analysis of Wear Metals in Used Oils by Automated ICP-OES. [Link]
-
ResearchGate. (n.d.). Solution behaviour of some divalent metal carboxylates in organic solvents. [Link]
-
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry–What, how and why? Journal of lipid research, 53(5), 809–817. [Link]
-
Analytik Jena. (n.d.). Determination of Additive Elements in Lubricating Oils according to ASTM D4951 with HR ICP-OES. [Link]
-
Chemistry Stack Exchange. (2016). Reagents used to prepare organic ICP standards, from scratch. [Link]
-
CAS. (n.d.). Strontium. [Link]
-
ResearchGate. (n.d.). Solution behaviour of lead(II) carboxylates in organic solvents. [Link]
-
Agilent Technologies. (n.d.). High-Throughput Analysis of Additive-Elements and Wear Metals in Lubricants by ICP-OES. [Link]
-
MDPI. (2023). Preparation and Characterization of Carboxymethyl Hydroxypropyl Cellulose. [Link]
-
Jet-Lube. (2020). How To Make An Optimal Oil Analysis Step By Step. [Link]
-
Shanghai Minglan Chemical Co., Ltd. (n.d.). Standard Test Method For Determination Of Additive Elements In Lubricating Oils By Inductively Coupled Plasma Atomic Emission Spectrometry. [Link]
-
PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. [Link]
-
Agilent Technologies. (2010). Determination of V, Ni, and Fe in Crude Oils and Bitumen using Sequential ICP-OES and Scandium as an Internal Standard. [Link]
-
ASTM International. (2019). D4951-19, Standard Test Method for Determination of Additive Elements in Lubricating Oils by Inductively Coupled Plasma Atomic Emission Spectrometry. [Link]
-
ResearchGate. (n.d.). Methods for the determination of silicon and aluminum in fuel oils and in crude oils by X-ray fluorescence spectrometry. [Link]
-
ResearchGate. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. [Link]
-
Bryan Research & Engineering, Inc. (n.d.). Solubility of Hydrocarbons in Physical Solvents. [Link]
-
IHS Markit. (n.d.). ASTM D4951-02 - Standard Test Method for Determination of Additive Elements in Lubricating Oils by Inductively Coupled Plasma Atomic Emission Spectrometry. [Link]
-
E3S Web of Conferences. (2019). Standard methods used for mercury analysis in the oil and gas industry. [Link]
-
Loba Chemie. (n.d.). STRONTIUM CHLORIDE HEXAHYDRATE. [Link]
-
Unacademy. (n.d.). Hydrocarbon. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
National Institute of Standards and Technology. (2010). Analysis of Organometallic Gasoline Additives with the Composition-Explicit Distillation Curve Method. [Link]
-
ZeptoMetrix. (n.d.). Organometallic Oil Standards. [Link]
Sources
- 1. How To Make An Optimal Oil Analysis Step By Step | Jet-Lube Blog [jetlube.com]
- 2. wasteadvantagemag.com [wasteadvantagemag.com]
- 3. extranet.spectro.com [extranet.spectro.com]
- 4. zeptometrix.com [zeptometrix.com]
- 5. agilent.com [agilent.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bre.com [bre.com]
- 13. unacademy.com [unacademy.com]
- 14. store.astm.org [store.astm.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. minglanchem.com [minglanchem.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. agilent.com [agilent.com]
- 20. XRF: A Powerful Oil Analysis Tool [machinerylubrication.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Strontium Cyclohexanebutyrate Synthesis
Welcome to the technical support guide for the synthesis of Strontium Cyclohexanebutyrate. This document is designed for researchers, scientists, and professionals in drug development who are working with or developing protocols for this compound. Here, we move beyond simple procedural lists to provide a deeper understanding of the synthesis process, focusing on the causality behind experimental choices to empower you to optimize your yield and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
Section 1: Synthesis Fundamentals & Core Protocol
Q1: What is the fundamental reaction for synthesizing this compound?
The most direct and high-yielding method for preparing this compound is a classic acid-base neutralization reaction. In this process, two equivalents of Cyclohexanebutyric acid react with one equivalent of a strontium base. The most common and recommended base is Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O) because the primary byproduct is water, which simplifies purification.[1]
The balanced molecular equation is:
2 C₆H₁₁(CH₂)₃COOH + Sr(OH)₂ → Sr(C₆H₁₀(CH₂)₃COO)₂ + 2 H₂O [2][3]
An alternative approach involves using Strontium Carbonate (SrCO₃).[4] This reaction is driven to completion by the evolution of carbon dioxide gas, which can be advantageous. However, the reaction kinetics can be slower due to the lower basicity of the carbonate salt.
Baseline Synthesis Protocol: Neutralization with Strontium Hydroxide
This protocol provides a validated starting point for synthesis. Optimization will depend on your specific equipment and purity requirements.
Materials:
-
Cyclohexanebutyric acid (MW: 170.25 g/mol )[5]
-
Strontium hydroxide octahydrate (MW: 265.76 g/mol )
-
Deionized Water (High Purity)
-
Ethanol (Reagent Grade)
Procedure:
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve Cyclohexanebutyric acid (2.0 eq) in a minimal amount of warm ethanol to ensure it is fully solubilized.
-
Strontium Solution: In a separate beaker, prepare a saturated aqueous solution of Strontium hydroxide octahydrate (1.0 eq) by dissolving it in deionized water, gently heating to approximately 60-70°C.
-
Reaction: Slowly add the hot strontium hydroxide solution to the stirring solution of cyclohexanebutyric acid. An immediate precipitation of the strontium salt may be observed.
-
Drive to Completion: Heat the reaction mixture to 90-100°C and maintain it under reflux for at least 2 hours.[6] This step is critical to ensure the reaction proceeds to completion. A patent for related strontium salts suggests that temperatures of 90°C or more for shorter durations can be effective.[6]
-
pH Monitoring: After the reflux period, cool the mixture to room temperature and check the pH. The final pH should be near neutral (pH 7.0-7.5). An acidic pH indicates unreacted acid, while a highly alkaline pH suggests excess strontium hydroxide.
-
Isolation: Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any unreacted strontium hydroxide, followed by a wash with cold ethanol to displace the water and facilitate drying.
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Section 2: Troubleshooting Guide
Q2: My synthesis yield is consistently below 70%. What are the most likely causes and how can I address them?
Low yield is a common issue that can typically be traced back to incomplete reactions or product loss during workup.
Causality Analysis: The formation of the strontium salt is an equilibrium process. To maximize yield, the equilibrium must be shifted towards the product side. This is achieved by ensuring complete deprotonation of the acid and effective precipitation of the salt.
Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Corrective Action |
| Incomplete Reaction | Check the pH of the filtrate after product isolation. A pH below 7 indicates residual acid. | 1. Increase Reaction Time/Temp: Extend the reflux time to 4 hours or increase the temperature to ensure the reaction reaches completion.[6] 2. Stoichiometry Adjustment: Use a slight excess of the base (e.g., a 1:2.1 to 1:2.2 molar ratio of Sr(OH)₂ to acid). This can help drive the reaction forward. Some studies on strontium carboxylates have found a base-to-acid ratio of 1.2 to be optimal under hydrothermal conditions.[7][8] |
| Product Loss in Filtrate | Evaporate a small sample of the filtrate. If a significant amount of solid remains, your product has high solubility in the reaction solvent. | 1. Modify Solvent System: this compound's solubility in water may be significant. Reduce the amount of water used or perform the precipitation from a mixed solvent system (e.g., water/ethanol) to decrease solubility. 2. Optimize Cooling: Ensure the crystallization mixture is thoroughly chilled (0-4°C) for an extended period (overnight if necessary) before filtration. |
| Poor Mixing | Observe the reaction mixture. If the precipitate forms a thick, unstirrable slurry, pockets of unreacted starting material may be trapped. | 1. Increase Solvent Volume: Use a larger volume of solvent to maintain a stirrable slurry. 2. Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring for more effective agitation of viscous mixtures. |
Q3: My final product is difficult to filter and appears gummy or oily instead of crystalline. What's happening?
This issue usually points to problems with the crystallization process, often due to impurities or the presence of excess water leading to the formation of a hydrate that is difficult to handle.
Causality Analysis: The physical form of the precipitate is highly dependent on the conditions of its formation. Rapid precipitation from a supersaturated solution often leads to amorphous or oily products, whereas slow, controlled crystallization yields well-defined crystals.
Troubleshooting Steps:
-
Solvent-Induced Precipitation: After the reaction is complete, instead of just cooling, try adding a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise to the solution while stirring vigorously. For many carboxylate salts, adding a polar organic solvent like isopropanol or acetone to the aqueous reaction mixture can induce the formation of a crystalline solid.
-
Control the Cooling Rate: Avoid "crash cooling" the reaction mixture. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. This slower process encourages the formation of more ordered, crystalline solids.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Q4: The pH of my reaction mixture is still highly alkaline (pH > 9) after the recommended reaction time. What does this imply?
A persistently high pH is a clear indicator of excess, unreacted strontium hydroxide. While a slight excess can be beneficial for driving the reaction, a large excess can complicate purification and may suggest other issues.
Causality Analysis: Strontium hydroxide is a strong base. Its presence will dominate the pH of the solution if it has not been fully neutralized by the cyclohexanebutyric acid.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check your initial mass and molar calculations for both reagents. An error in weighing the acid is the most common reason for this scenario.
-
Address Carbonate Contamination: Strontium hydroxide readily absorbs atmospheric CO₂ to form strontium carbonate (SrCO₃).[9] SrCO₃ is less reactive and may not be fully consumed under the reaction conditions, leaving the unreacted portion of Sr(OH)₂ in excess.
-
Mitigation: Use freshly opened or properly stored strontium hydroxide. Consider preparing the Sr(OH)₂ solution and filtering it to remove any insoluble carbonate before adding it to the acid.
-
-
Titrate the Excess Base: If the reaction is complete and excess base remains, you can carefully neutralize it by adding a small, calculated amount of cyclohexanebutyric acid until the pH is near neutral. Be cautious not to overshoot and make the solution acidic.
Section 3: Visualization of Workflows
General Synthesis Workflow
The following diagram outlines the logical flow from starting materials to the final, characterized product.
Caption: High-level workflow for this compound synthesis.
Troubleshooting Logic: Low Yield
This decision tree provides a systematic approach to diagnosing the root cause of suboptimal product yield.
Sources
- 1. US20130310573A1 - Process for the preparation of strontium ranelate - Google Patents [patents.google.com]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. EP1899314A2 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]
- 5. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US7595342B2 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. research.biust.ac.bw [research.biust.ac.bw]
- 9. patents.justia.com [patents.justia.com]
Preventing hydrolysis of Strontium cyclohexanebutyrate during storage
Welcome to the technical support center for Strontium Cyclohexanebutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing hydrolysis of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental results.
Introduction: The Challenge of Hydrolysis
This compound, a salt of a carboxylic acid, is susceptible to hydrolysis, a chemical reaction with water that can cleave the molecule, leading to the formation of cyclohexanebutyric acid and strontium hydroxide. This degradation can significantly impact the compound's purity, efficacy, and shelf-life, ultimately compromising experimental outcomes and the viability of potential therapeutic applications.[1][2] Understanding and mitigating the factors that contribute to hydrolysis is therefore of paramount importance.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern for this compound?
A1: Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. For this compound, the carboxylate salt can react with water (moisture) to revert to its constituent parts: cyclohexanebutyric acid and strontium hydroxide.
This is a significant concern because:
-
Loss of Potency: The hydrolyzed form may not possess the desired biological activity, leading to inaccurate experimental results.[2]
-
Altered Physicochemical Properties: Hydrolysis can change the solubility, stability, and other physical characteristics of the compound.
-
Introduction of Impurities: The degradation products can interfere with assays and introduce variability into your experiments.
Q2: How can I visually identify if my sample of this compound has undergone hydrolysis?
A2: While visual inspection is not a definitive method, signs of significant hydrolysis in a solid sample may include:
-
Change in physical appearance: The powder may become clumpy, sticky, or even appear wet.
-
Odor: The release of cyclohexanebutyric acid might produce a faint, characteristic odor.
However, significant hydrolysis can occur before any visual changes are apparent. Therefore, analytical confirmation is crucial.
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
A3: The primary catalyst for the hydrolysis of this compound is the presence of water . The rate of hydrolysis is influenced by:
-
Humidity: Exposure to ambient humidity is the most common cause of hydrolysis during storage.[1]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including hydrolysis.
-
pH (in solution): While this guide focuses on storage of the solid form, if the compound is dissolved, the pH of the solution can significantly impact the rate of hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis During Storage
This section provides a systematic approach to troubleshooting and preventing the degradation of your this compound samples.
Issue 1: Sample degradation suspected despite storage in a sealed container.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inadequate Seal | 1. Inspect the container for any cracks or damage. 2. Ensure the cap is tightly secured. 3. For critical applications, consider using containers with an inert gas headspace (e.g., argon or nitrogen). | Even a small leak can allow ambient moisture to enter the container over time. An inert gas blanket displaces moisture-laden air. |
| Initial Moisture Content | 1. If possible, dry the sample under vacuum at a gentle temperature before long-term storage. 2. Ensure all handling of the compound is performed in a low-humidity environment, such as a glove box or a room with a dehumidifier. | The compound may have absorbed moisture during initial handling or from the manufacturing process. Removing this initial moisture is critical for long-term stability. |
| Hygroscopic Nature | 1. Store the primary container within a secondary container that includes a desiccant. 2. Regularly check and replace the desiccant, especially if it is color-indicating. | Strontium salts and carboxylates can be hygroscopic, meaning they readily attract and absorb moisture from the air. A desiccant creates a dry microenvironment.[3][4][5][6] |
Issue 2: Uncertainty about the optimal storage conditions.
| Parameter | Recommended Condition | Justification |
| Temperature | Store at a controlled cool temperature (e.g., 2-8 °C). Avoid freezing. | Lower temperatures slow down the rate of chemical reactions. Freezing can potentially introduce moisture through condensation upon thawing. |
| Humidity | Store in a desiccator or a controlled low-humidity environment. | Minimizing exposure to water vapor is the most effective way to prevent hydrolysis.[1] |
| Light | Store in an opaque or amber container. | While hydrolysis is the primary concern, photolytic degradation can also occur in some compounds. Protection from light is a good general practice. |
Issue 3: Need to confirm the integrity of a stored sample.
If you suspect hydrolysis, it is essential to analytically confirm the purity of your sample. The following experimental protocols provide a starting point for this analysis.
Experimental Protocols for Detecting Hydrolysis
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy for Qualitative Analysis
Objective: To qualitatively assess the presence of the parent carboxylate salt and the potential formation of the free carboxylic acid due to hydrolysis.
Methodology:
-
Sample Preparation: Prepare a KBr pellet or use a diamond ATR accessory for solid-state analysis. Ensure the sample is thoroughly dried to minimize interference from water bands.
-
Data Acquisition: Collect the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
This compound (unhydrolyzed): Look for the characteristic strong, broad absorption band of the carboxylate anion (COO⁻) asymmetric stretch, typically in the region of 1610-1550 cm⁻¹, and the symmetric stretch around 1400 cm⁻¹.[7]
-
Cyclohexanebutyric Acid (hydrolysis product): The presence of the free carboxylic acid will be indicated by the appearance of a sharp carbonyl (C=O) stretching band at a higher frequency, typically around 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer may also appear in the 3300-2500 cm⁻¹ region.[8]
-
Visualization of FTIR Analysis Workflow
Caption: Workflow for FTIR analysis to detect hydrolysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Objective: To separate and quantify the amount of this compound and its hydrolysis product, cyclohexanebutyric acid.
Methodology:
-
Standard Preparation: Prepare standard solutions of known concentrations for both this compound and cyclohexanebutyric acid in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
Visualization of Hydrolysis Reaction
Caption: The hydrolysis of this compound.
Advanced Storage Solutions: Moisture Scavengers
For highly sensitive applications or long-term storage, the use of moisture scavengers can provide an additional layer of protection.
| Type of Moisture Scavenger | Application | Considerations |
| Desiccant Packets (e.g., silica gel, molecular sieves) | Placed within a secondary storage container (e.g., a desiccator or a sealed bag) with the sample vial. | Silica gel is effective at moderate to high humidity, while molecular sieves are more efficient at low humidity levels.[3][4][6] |
| Inert Excipients | For solid dosage form development, certain excipients like specific starches can act as internal moisture scavengers.[12][13] | This is more relevant to formulation development than to the storage of the pure active pharmaceutical ingredient (API). |
| Chemical Moisture Scavengers | Can be added to liquid formulations (not for storage of the solid). | Must be chosen carefully to avoid reacting with the API. |
Decision Tree for Storage Strategy
Caption: Decision guide for appropriate storage conditions.
References
- Hydrolysis in Pharmaceutical Formulations. (2002). Pharmaceutical Development and Technology, 7(2), 113–146.
- Waterman, K. C., et al. (2002).
- Synthesis and characterisation of strontium carboxylates formed at room temperature and under hydrothermal conditions. (2006).
- The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Colorcon.
- A Laboratory Module for Physical Chemistry and Analytical Chemistry: The Kinetics of Aspirin Hydrolysis and Its Quantitation in Pharmaceutical Tablets. (2025).
- Synthesis of a novel strontium-based wide-bandgap semiconductor via X-ray photochemistry under extreme conditions. (2018).
- High yield synthesis methods for producing organic salts of strontium. (2009).
- How can I separate carboxylic acid and chloride by HPLC? (2020).
- Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2006). The Journal of Physical Chemistry A, 110(28), 8824–8835.
- Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR. (2011). Scientific Reports, 1, 17.
- What Are the Benefits of Desiccants in Pharma? (2024). Colorcon.
- Synthesis and characterisation of strontium carboxylates formed at room temperature and under hydrothermal conditions. (2006). BOTSWANA INTERNATIONAL UNIVERSITY OF SCIENCE & TECHNOLOGY.
- Insights into the Moisture Scavenging Properties of Different Types of Starch in Tablets Containing a Moisture-Sensitive Drug. (2020). Pharma Excipients.
- Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). Environmental Science and Pollution Research, 28, 51699–51710.
- Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions. (2010).
- How to prevent hydrolysis in a drug. (2017). Quora.
- Submicron particles of Ga-substituted strontium hexaferrite obtained by a citrate auto-combustion method. (2016).
- Separation of Aromatic Carboxylic Acids Using Quaternary Ammonium Salts on Reversed‐Phase HPLC. 1. Separation Behavior of Aromatic Carboxylic Acids. (1989).
- The Role of Desiccants in Pharmaceutical Stability. (2025). Colorcon.
- Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Earth and Space Chemistry.
- NMR analysis of hydrolysis reactions. (2017).
- Pharmaceutical salts: a formulation trick or a clinical conundrum? (2012). British Journal of Clinical Pharmacology, 73(4), 493–500.
- Top 5 Applications of Desiccant Packaging in the Pharmaceutical Industry. (2025). Favourite Fab.
- UNLOCK THE POTENTIAL OF MOISTURE SENSITIVE INGREDIENTS. (n.d.). Roquette.
- NMR and Raman study of the hydrolysis reaction in sol-gel processes. (1993). The Journal of Physical Chemistry, 97(7), 1424–1428.
- HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
- Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols. (2016). Environmental Science & Technology, 50(5), 2294–2303.
- Strontium, inorganic and soluble salts. (2006). Danish Environmental Protection Agency.
- The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Pharmaceutical Desiccants. (n.d.). CILICANT.
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics, 22(6), 4059–4074.
- Moisture Scavenger at Best Price, High Purity Desiccant Additive. (n.d.). IndiaMART.
- Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH.
- Structure Property Relationships of Carboxylic Acid Isosteres. (2016). Journal of Medicinal Chemistry, 59(7), 3183–3203.
- 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media. (2018). Molecules, 23(11), 2824.
- Nanoparticle to Surfactant Transition Behavior and EOR Performance of an Alkali/Styrene-Acrylate Copolymer Emulsion Binary Flooding System. (2024). Energy & Fuels.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
- Moisture Scavengers in Coatings and Inks: Overview and Benefits. (2025). SpecialChem.
- Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy. (2012).
- Hygroscopic Characteristics of Alkylaminium Carboxyl
- Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions. (2009).
- Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. (2012). BioResources, 7(3), 3323-3334.
- Best Desiccants for Pharmaceutical Packaging and Storage. (2025). Sorbead India.
- Method Development and Hydrolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. (2011). Asian Journal of Pharmaceutical Analysis, 1(1), 14-18.
- Isolation of a Carboxylic acid. (2017). Reddit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. colorcon.com [colorcon.com]
- 4. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]
- 5. favouritehub.com [favouritehub.com]
- 6. pharmadesiccants.com [pharmadesiccants.com]
- 7. researchgate.net [researchgate.net]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. colorcon.com [colorcon.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Low Signal Intensity with Strontium Cyclohexanebutyrate Standards
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Strontium Cyclohexanebutyrate as an analytical standard. This guide is designed to provide expert, field-proven insights into one of the most common challenges encountered during analysis: low or inconsistent signal intensity. Whether you are quantifying a target analyte using this compound as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) or using it as a standard in Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), this document will serve as your primary troubleshooting resource.
The fundamental principle of using a standard is consistency; therefore, a weak or variable signal from the standard itself is a critical issue that invalidates quantitative accuracy.[1][2] This guide follows a logical, question-and-answer format to diagnose the root cause of the problem, from simple preparation errors to complex instrument-level issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into categories to help you quickly identify the source of your signal intensity problem. We will address issues related to the standard itself, followed by instrument-specific troubleshooting for both LC-MS and ICP-MS platforms.
Part 1: Standard Preparation and Chemical Integrity
The most frequent cause of poor signal originates from the standard solution itself. Before spending significant time on instrument diagnostics, always verify the integrity of your standard.
Q1: My signal for this compound is suddenly weak or completely gone. What is the very first thing I should check?
A: Always start with the simplest explanations related to the standard's preparation and handling. This approach saves time and resources by eliminating common human errors before moving to complex instrument diagnostics.
-
Calculation & Dilution Errors: Double-check all calculations used for preparing your stock and working solutions. A simple decimal error is a very common culprit.
-
Pipetting/Addition Errors: Inconsistent or failed addition of the internal standard to your samples, blanks, and calibration standards is a primary source of signal variability.[1] Visually inspect the wells or vials to ensure consistent volumes.
-
Incorrect Solvent: Confirm that the correct solvent was used for the final dilution and that it is compatible with your mobile phase (for LC-MS) or sample matrix (for ICP-MS).
-
Solution Age & Storage: Has the working solution been stored for an extended period or at an improper temperature? Organic molecules can degrade over time.[3] Prepare a fresh working solution from your stock solution to see if the signal returns.
Q2: What is the recommended procedure for preparing and storing this compound standards to ensure stability?
A: Proper preparation and storage are critical for maintaining the chemical integrity of your standard.
-
Stock Solution: Prepare the stock solution in a high-purity solvent where it demonstrates good solubility, such as methanol or a methanol/water mixture. Store this solution in a tightly sealed, amber glass vial at 2-8°C to minimize solvent evaporation and photodegradation.
-
Working Solutions: Prepare fresh working solutions daily or as frequently as your method validation allows. Aqueous working solutions, especially at neutral pH, can be susceptible to microbial growth over time, which can degrade the cyclohexanebutyrate moiety.
-
Material Adsorption: Be aware that highly lipophilic compounds or certain analytes in complex matrices like urine or plasma can adsorb to container walls.[4] While this compound is not extremely lipophilic, this can be a factor. Using silanized glass vials or polypropylene tubes can mitigate this issue.
Part 2: Troubleshooting for LC-MS Applications (Detecting the Cyclohexanebutyrate Ion)
When using this compound as an internal standard for an LC-MS/MS assay, you are typically monitoring the deprotonated cyclohexanebutyrate ion [M-H]⁻ in negative ion mode.
Q3: I am using negative mode Electrospray Ionization (ESI) for the cyclohexanebutyrate ion, but my signal is very low. What are the likely causes?
A: Low signal in negative ESI mode for an organic acid is almost always related to mobile phase composition or ion source conditions, which directly impact ionization efficiency.
-
Mobile Phase pH: The most critical factor for negative ion mode is the mobile phase pH. To efficiently form the deprotonated [M-H]⁻ ion, the pH of the mobile phase must be above the pKa of cyclohexanebutyric acid. A mobile phase that is too acidic will keep the molecule in its neutral state, preventing ionization.
-
Solution: Add a basic modifier to your mobile phase. Common choices include 0.1% ammonium hydroxide or 5-10 mM ammonium acetate. Avoid using formic or acetic acid if you are struggling with negative mode sensitivity for this compound.[5]
-
-
Ion Suppression (Matrix Effects): Co-eluting compounds from your sample matrix (e.g., salts, lipids, other metabolites) can compete with your standard for ionization in the ESI source, drastically reducing its signal.
-
Solution: Improve your chromatographic separation to move the this compound peak away from the region where matrix components elute. You can also implement a more rigorous sample preparation method (e.g., solid-phase extraction instead of a simple protein precipitation) to remove interfering substances.
-
-
Solvent Choice: Solvents with lower surface tension, such as methanol and acetonitrile, generally produce a more stable and efficient electrospray.[6] If you are using a high percentage of water in your mobile phase at the point of elution, it can hinder the desolvation process and reduce signal.
Q4: What are the best practices for optimizing my ESI source parameters for cyclohexanebutyrate analysis?
A: Do not rely on default "tune" parameters. Systematically optimizing your source settings for your specific compound and flow rate can yield significant improvements in sensitivity.[7][8]
Table 1: Recommended Starting Parameters for LC-ESI-MS Analysis (Negative Ion Mode)
| Parameter | Typical Starting Value | Optimization Rationale |
|---|---|---|
| Capillary Voltage | -2.5 to -4.0 kV | Too low results in poor ionization; too high can cause source instability or corona discharge.[8] |
| Desolvation Gas Temp. | 250 – 450 °C | Aids in solvent evaporation. Optimize to maximize signal without causing thermal degradation of the analyte.[8] |
| Desolvation Gas Flow | 600 – 1000 L/Hr | Helps desolvate droplets. Higher flow rates are needed for higher LC flow rates. |
| Nebulizer Gas Pressure | 20 – 60 psi | Controls the formation of fine droplets. Too low leads to large droplets and inefficient ionization.[8] |
| Cone/Fragmentor Voltage | 20 - 50 V | This voltage helps with ion sampling and declustering. Optimize for the parent ion of interest. |
Experimental Protocol: ESI Source Optimization
-
Prepare a solution of this compound at a representative concentration.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method.
-
While monitoring the signal intensity of the deprotonated ion, adjust one parameter at a time (e.g., capillary voltage) to find the value that gives the maximum, stable signal.
-
Repeat this process for each key parameter (gas temperature, gas flow, etc.).
Part 3: Troubleshooting for ICP-MS Applications (Detecting the Strontium Ion)
When using this standard for elemental analysis, you are monitoring a specific isotope of Strontium (e.g., ⁸⁸Sr). Low signal in ICP-MS often points to issues with the sample introduction system or plasma conditions.
Q5: My Strontium (Sr) signal is low and erratic when I run my standards in the ICP-MS. Where should I start looking?
A: Unstable and low signal in ICP-MS is frequently caused by physical blockages or matrix-induced plasma effects.[9]
-
Sample Introduction System: This is the most common point of failure.
-
Peristaltic Pump Tubing: Check for flat spots, kinks, or wear, which can lead to inconsistent sample flow.
-
Nebulizer: A partial or complete clog is a very common cause of low signal. Remove and clean the nebulizer according to the manufacturer's instructions.
-
Spray Chamber: Ensure the spray chamber is draining properly. A buildup of liquid can dampen the signal.
-
Injector Tube & Cones: Over time, deposits can build up on the injector tube and the sampler/skimmer cones, restricting ion flow into the mass spectrometer. Inspect and clean them as part of routine maintenance.
-
-
Matrix Effects: High levels of total dissolved solids (TDS) in your samples can cool the plasma, leading to inefficient ionization and severe signal suppression.[9] While your standard may be clean, if it is spiked into a complex sample matrix, this effect can be pronounced.
-
Solution: Dilute your samples further to reduce the matrix load. Ensure your internal standard is added to the same matrix as your unknown samples to properly compensate for these effects.[9]
-
Logical Troubleshooting Workflow
A systematic approach is essential for efficiently diagnosing the cause of low signal intensity. The following diagram illustrates a logical workflow to follow.
Caption: A step-by-step workflow for diagnosing low signal intensity.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Strontium. NCBI Bookshelf. Retrieved from [Link]
-
González-Herrera, C., et al. (2020). Stability of thermolabile drugs at room temperature. A review. Farmacia Hospitalaria. Retrieved from [Link]
-
Reddit. (2022). ICP-MS internal standard issues. r/massspectrometry. Retrieved from [Link]
-
McNulty, D., & O'Keeffe, J. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. Retrieved from [Link]
-
Konermann, L., et al. (2012). Strategies for avoiding saturation effects in ESI-MS. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Leonard, K.S., et al. (1995). Analytical procedures for the determination of strontium radionuclides in environmental materials. Cefas. Retrieved from [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ResearchGate. (2019). Thermal Cycling of Calcium Chloride Hexahydrate with Strontium Chloride as a Phase Change Material. Retrieved from [Link]
-
Ibáñez, A.B., & Bauer, S. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Biotechnology for Biofuels. Retrieved from [Link]
-
Vasile, N., & Stancu, A. (2012). Strontium Separation by Chromatographic Extraction Process for 90Sr Assessment. International Atomic Energy Agency. Retrieved from [Link]
-
Pöthig, A. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Li, J., et al. (2022). Fast analysis method of strontium-90 after separation using crown ether resin. Journal of Nuclear and Radiochemistry. Retrieved from [Link]
-
Dolan, J.W. (2015). Internal Standard Calibration Problems. LCGC North America. Retrieved from [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
LinkedIn. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
-
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS?. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (2012). Spectrophotometric Determination of Strontium with Dibromo-p-chloro-chlorophosphonazo. Retrieved from [Link]
-
Ibáñez, A.B., & Bauer, S. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Biotechnology for Biofuels. Retrieved from [Link]
-
MSACL. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. Retrieved from [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 9. reddit.com [reddit.com]
Technical Support Center: A Researcher's Guide to Overcoming Solubility Challenges of Strontium Cyclohexanebutyrate for In Vitro Studies
Welcome to the technical support center for researchers working with strontium-based compounds. Strontium cyclohexanebutyrate, like many metal-containing drug candidates, holds significant therapeutic promise.[1][2] However, its utility in preclinical in vitro studies is often hampered by a critical experimental hurdle: poor aqueous solubility. This guide is designed to provide you with the expertise and practical methodologies required to navigate this challenge, ensuring the integrity and reproducibility of your experimental data.
We will move beyond simple protocol lists to explain the causality behind each solubilization strategy, empowering you to make informed decisions for your specific experimental system. Every method described is designed as a self-validating system, incorporating essential controls to distinguish true biological effects from artifacts introduced by solubilizing agents.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions researchers face when encountering solubility issues with this compound.
Q1: Why is this compound (Sr-CHB) so difficult to dissolve in my aqueous cell culture medium?
A: The solubility challenge stems from its chemical structure. Sr-CHB is a metallic salt of an organic carboxylic acid.[3] While some simple strontium salts like strontium chloride are highly water-soluble, others, such as strontium carbonate, are practically insoluble.[4] The solubility of strontium salts of larger organic acids, like Sr-CHB, is often limited. For a relevant comparison, strontium ranelate, another complex strontium salt, is only slightly soluble in purified water (approximately 3.7 mg/mL) and is practically insoluble in most organic solvents. This behavior is typical for compounds that have both ionic characteristics and a significant nonpolar organic component, making them poorly suited for simple dissolution in neutral aqueous solutions like cell culture media.
Q2: What are the downstream consequences of poor solubility in my experiments?
A: Ignoring poor solubility can severely compromise your research. The primary consequences are:
-
Inaccurate Dosing: If the compound precipitates out of solution, the actual concentration exposed to your cells is unknown and significantly lower than your calculated concentration, leading to false-negative results.
-
Lack of Reproducibility: The amount of compound that precipitates can vary between experiments, leading to high variability and unreliable data.
-
Physical Cellular Damage: Undissolved drug crystals can cause mechanical stress and damage to cells, inducing non-specific cytotoxicity that confounds your results.
-
Misleading Bioavailability: The bioavailability of a drug is fundamentally linked to its solubility; what doesn't dissolve cannot be absorbed or interact with cellular targets effectively.[5]
Part 2: A Strategic Workflow for Effective Solubilization
Successfully solubilizing Sr-CHB is not a one-size-fits-all process. It requires a systematic approach, starting with the simplest methods and progressing to more complex formulations as needed. The following workflow is designed to guide you through this decision-making process.
Caption: Decision workflow for solubilizing this compound.
Part 3: Troubleshooting Guide - Protocols and Mechanistic Insights
This section provides detailed protocols and the scientific rationale for the primary solubilization strategies.
Approach A: Co-Solvent Systems (The Pragmatic First Line)
Q: My compound won't dissolve directly in my cell culture medium. What is the most common and immediate strategy to try?
A: The use of a water-miscible organic co-solvent is the most prevalent initial approach. Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing capabilities.
-
Mechanism of Action: Co-solvents like DMSO work by reducing the polarity of the aqueous solvent system.[6] They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for compounds with significant nonpolar regions to dissolve.[6]
-
Critical Consideration: The primary drawback of co-solvents is their potential for cytotoxicity.[7] DMSO is known to affect cell membrane permeability, inhibit cell proliferation, and even induce apoptosis at higher concentrations.[8][9][10] Therefore, the cardinal rule is to minimize the final concentration of the co-solvent in your cell culture medium. For most applications, the final DMSO concentration should not exceed 0.5%, with a target of ≤0.1% being ideal for sensitive cell lines or long-term assays.[9][11][12]
-
Objective: To create a high-concentration stock solution (e.g., 10-100 mM) of Sr-CHB in 100% DMSO that can be serially diluted into the final assay medium.
-
Materials: this compound powder, 100% sterile-filtered DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the desired amount of Sr-CHB powder and place it in a sterile tube.
-
Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., for a 50 mM stock of a compound with MW=350 g/mol , dissolve 17.5 mg in 1 mL of DMSO).
-
Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Application: To prepare your working solution, perform a serial dilution of the DMSO stock into your cell culture medium. For example, to achieve a 50 µM final concentration from a 50 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of only 0.1%.
| Co-Solvent | Typical Stock Concentration | Recommended Final Concentration in Media | Notes |
| DMSO | 10 - 100 mM | ≤ 0.1% (ideal), < 0.5% (acceptable for short-term assays) | Most common, but potential for cytotoxicity and assay interference.[8][10] |
| Ethanol | 10 - 50 mM | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines.[11] |
Approach B: pH Adjustment (Exploiting Chemical Properties)
Q: Can I use pH to improve the solubility of Sr-CHB?
A: Yes, this can be a powerful technique for ionizable compounds, but it must be approached with caution in cell-based assays.
-
Mechanism of Action: The solubility of weak acids and their salts is often pH-dependent.[13] For a typical carboxylic acid, increasing the pH deprotonates the acid group, forming a more soluble carboxylate salt. Conversely, lowering the pH would protonate it, often reducing solubility. However, for complex salts like strontium ranelate, the opposite has been observed, with solubility increasing in acidic conditions (pH < 2).[14] Therefore, the optimal pH for Sr-CHB must be determined empirically.
-
Critical Consideration: Cell culture media are buffered to a narrow physiological range (typically pH 7.2-7.4). Significant deviations from this range will induce cell stress and death, invalidating your results. Any pH adjustment must be done to a stock solution, which is then diluted into the final buffered medium, ensuring the final pH remains stable and within the physiological range.
-
Objective: To determine if adjusting the pH of a simple buffer improves Sr-CHB solubility.
-
Procedure:
-
Prepare several small-volume aliquots of a simple buffer (e.g., 10 mM phosphate buffer) at different pH values (e.g., 6.0, 7.0, 8.0, 9.0).
-
Add an excess of Sr-CHB powder to each tube.
-
Incubate the tubes with agitation for several hours at room temperature to reach equilibrium.
-
Centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved Sr-CHB using an appropriate analytical method (e.g., HPLC, ICP-MS for strontium content).
-
This profile will indicate if a pH-modification strategy is viable. If solubility is enhanced at a specific pH, you can attempt to prepare a concentrated stock in a buffer at that pH.
-
Approach C: Complexation with Cyclodextrins (A Gentler Alternative)
Q: DMSO is showing toxicity in my sensitive cell assay. Is there a less harsh alternative?
A: Cyclodextrin-based formulation is an excellent and often less cytotoxic alternative.[15]
-
Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[16] They can encapsulate poorly soluble "guest" molecules, like the cyclohexanebutyrate portion of Sr-CHB, within their hydrophobic core. This drug-CD inclusion complex has greatly improved aqueous solubility and dissolution properties.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.
-
Critical Consideration: While generally safe, the specific cyclodextrin and its concentration must be tested for toxicity in your cell line, as they are not completely inert.
-
Objective: To enhance the aqueous solubility of Sr-CHB by forming an inclusion complex.
-
Materials: Sr-CHB, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water or PBS, mortar and pestle.
-
Procedure (Kneading Method):
-
Determine the desired molar ratio of Drug:CD (start with 1:1 and 1:2).
-
Place the calculated amount of Sr-CHB and HP-β-CD in a mortar.
-
Add a small amount of water/ethanol mixture (e.g., 50:50 v/v) to form a thick, homogenous paste.
-
Knead the paste thoroughly for 30-45 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which should exhibit significantly improved solubility in your aqueous assay medium.
-
| Cyclodextrin Type | Key Features | Common Use |
| β-Cyclodextrin (β-CD) | Lower aqueous solubility, can cause nephrotoxicity parenterally. | Basic complexation studies. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, well-established safety profile. | Preferred choice for in vitro and in vivo formulations.[16] |
| Methyl-β-CD (M-β-CD) | High solubility, known to extract cholesterol from cell membranes. | Used experimentally but can have significant biological effects. |
Part 4: The Cornerstone of Trustworthy Data - Validation and Controls
No solubilization strategy should be implemented without rigorous validation. The goal is to ensure that the observed biological effect is due to your compound, not the formulation used to dissolve it.
Q: I have successfully dissolved my compound using one of the methods above. How do I ensure my experimental results will be valid?
A: You must incorporate a Vehicle Control in every single experiment.
-
The Vehicle Control: This is a control group that is treated with the exact same solubilization system as your experimental group, but without the active compound.
-
If you used 0.1% DMSO, your vehicle control is medium + 0.1% DMSO.
-
If you used a 1:2 complex with HP-β-CD, your vehicle control is medium + the equivalent concentration of HP-β-CD.
-
-
Purpose: The vehicle control allows you to subtract any background effects caused by the solvent or excipient, isolating the true effect of the this compound.
Caption: Essential experimental groups for valid in vitro results.
Before beginning extensive experiments, it is crucial to test the toxicity of your chosen solubilization method on your specific cell line.
-
Objective: To determine the maximum non-toxic concentration of your vehicle (e.g., DMSO, HP-β-CD).
-
Procedure:
-
Seed your cells in a 96-well plate at the density you will use for your main experiments.
-
Prepare serial dilutions of your vehicle in the culture medium, starting from a high concentration (e.g., 5% DMSO) down to very low concentrations (e.g., 0.01% DMSO).
-
Include an "untreated" control (medium only).
-
Expose the cells to these conditions for the longest duration of your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®).
-
The highest concentration of the vehicle that shows no significant decrease in viability compared to the untreated control is your safe working concentration.
-
By following this comprehensive guide, you will be equipped to systematically overcome the solubility challenges of this compound, ensuring that your in vitro data is accurate, reproducible, and scientifically sound.
References
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Dalton, S., et al. (2022). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. MDPI. [Link]
-
Vemula, V. R., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
-
National Center for Biotechnology Information. (n.d.). Strontium butyrate. PubChem Compound Database. [Link]
-
dos Santos, M. C. D., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. [Link]
-
Oliveira, L. B., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]
- Pilgaard, L., et al. (n.d.). Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions.
-
Douroumis, D., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. [Link]
-
European Medicines Agency. (n.d.). Protelos, INN-Strontium ranelate. European Medicines Agency. [Link]
-
Shah, S., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]
-
Al-Absi, A. M., et al. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... ResearchGate. [Link]
-
MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI. [Link]
-
da Silva, J. G., et al. (2025). A new therapeutic perspective on metal-based drugs. Dalton Transactions. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). PROTOS®. TGA. [Link]
-
Agency for Toxic Substances and Disease Registry (US). (2004). Table 4-2, Physical and Chemical Properties of Strontium and Strontium Compounds. NCBI. [Link]
-
de Oliveira, A. C. S., et al. (2019). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
-
MDPI. (n.d.). Special Issue : Metal-Based Drugs: Updates and Perspectives. MDPI. [Link]
-
Danish Environmental Protection Agency. (2006). Strontium, inorganic and soluble salts. [Link]
-
Kumar, S., & Singh, A. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
de Paula, E., et al. (n.d.). Micellar solubilization of drugs. University of Alberta. [Link]
-
ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
Sources
- 1. A new therapeutic perspective on metal-based drugs - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01567G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. EP2266585B1 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions - Google Patents [patents.google.com]
- 4. Table 4-2, Physical and Chemical Properties of Strontium and Strontium Compoundsa - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthesized Strontium cyclohexanebutyrate
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Batch-to-Batch Variability
Welcome to the technical support center for the synthesis of Strontium Cyclohexanebutyrate (Sr-CHB). This resource is designed to provide in-depth guidance and troubleshooting strategies to address the common challenge of batch-to-batch variability in the laboratory synthesis of this promising compound. As Senior Application Scientists, we understand that reproducibility is paramount in research and development. This guide is structured to empower you with the knowledge to not only identify the sources of inconsistency but also to implement robust protocols for reliable and repeatable outcomes.
Frequently Asked Questions (FAQs)
What is the most common cause of batch-to-batch variability in Sr-CHB synthesis?
The most prevalent source of variability stems from the crystallization and precipitation process. Minor fluctuations in parameters such as pH, temperature, stirring rate, and the rate of reagent addition can significantly impact the crystal structure (polymorphism), hydration state, and impurity profile of the final product. These variations, in turn, can affect the physicochemical properties and biological performance of the Sr-CHB.
How critical is the purity of the starting materials?
The purity of the starting materials, namely cyclohexanebutyric acid and the strontium source (e.g., strontium hydroxide or strontium carbonate), is of utmost importance. Impurities in the cyclohexanebutyric acid can be incorporated into the final product or interfere with the crystallization process. Similarly, the choice and purity of the strontium source can influence the reaction kinetics and the formation of insoluble byproducts. For instance, using strontium carbonate can introduce carbonate ions, which might lead to the co-precipitation of strontium carbonate under certain pH conditions.
Can the solvent system impact the final product?
Absolutely. The choice of solvent and the presence of co-solvents can influence the solubility of both the reactants and the final product, thereby affecting the supersaturation level and the kinetics of crystallization. For instance, the presence of water in organic solvents can significantly alter the solubility of carboxylic acids. The polarity of the solvent system also plays a crucial role in determining the crystal morphology and purity of the precipitated salt.
What is polymorphism and how does it relate to Sr-CHB?
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability. While specific studies on Sr-CHB polymorphism are not widely available, it is a common phenomenon in metal-carboxylate coordination polymers. Inconsistent crystallization conditions are a primary driver for the formation of different polymorphs, leading to significant batch-to-batch variability.
Troubleshooting Guide: A Proactive Approach to Consistent Sr-CHB Synthesis
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of Sr-CHB. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction between cyclohexanebutyric acid and the strontium source may not have gone to completion. This can be due to insufficient reaction time, inadequate mixing, or improper stoichiometry. | 1. Verify Stoichiometry: Ensure a slight molar excess of the strontium source to drive the reaction to completion. 2. Optimize Reaction Time: Monitor the reaction progress over time using techniques like pH measurement or IR spectroscopy to determine the optimal reaction duration. 3. Improve Mixing: Employ efficient stirring to ensure proper contact between reactants. |
| Product Loss During Workup | Significant amounts of Sr-CHB may be lost during filtration, washing, or drying steps. This is often due to the partial solubility of the product in the washing solvent or mechanical losses. | 1. Select an Appropriate Washing Solvent: Use a solvent in which Sr-CHB has minimal solubility. Consider using a cold solvent to further reduce solubility. 2. Optimize Washing Volume: Use the minimum volume of washing solvent necessary to remove impurities. 3. Careful Handling: Exercise care during product transfer and filtration to minimize mechanical losses. |
| Incorrect pH for Precipitation | The pH of the reaction mixture is critical for the precipitation of strontium salts of carboxylic acids. If the pH is too low, the carboxylic acid will remain protonated and soluble. | 1. Monitor and Adjust pH: Continuously monitor the pH of the reaction mixture and adjust it to the optimal range for Sr-CHB precipitation (typically in the neutral to slightly basic range). The addition of a base like strontium hydroxide should be done gradually to avoid localized high pH. |
Issue 2: Inconsistent Physicochemical Properties (e.g., solubility, dissolution rate)
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Polymorphism | Different batches may consist of different crystal polymorphs, each with its unique solubility and dissolution profile. This is often caused by variations in crystallization conditions. | 1. Standardize Crystallization Protocol: Strictly control parameters such as temperature, cooling rate, stirring speed, and solvent composition. 2. Utilize Seeding: Introduce a small amount of a well-characterized Sr-CHB crystal (a "seed") to the supersaturated solution to promote the growth of a specific polymorph. 3. Characterize Crystal Form: Use Powder X-ray Diffraction (PXRD) to identify the crystal form of each batch and ensure consistency. |
| Variable Hydration State | Strontium salts can form hydrates with varying numbers of water molecules. The hydration state significantly affects the material's properties. Inconsistent drying procedures can lead to different hydration levels. | 1. Control Drying Conditions: Standardize the drying temperature, pressure (if using a vacuum oven), and duration. 2. Characterize Hydration State: Employ Thermal Gravimetric Analysis (TGA) to determine the water content of the final product. |
| Presence of Amorphous Content | The presence of non-crystalline (amorphous) material alongside the crystalline product can alter its properties. Rapid precipitation can favor the formation of amorphous solids. | 1. Control Precipitation Rate: Avoid "crashing out" the product by adding reagents slowly and controlling the cooling rate. 2. Analyze for Amorphous Content: Use techniques like PXRD (amorphous content appears as a broad halo) and Differential Scanning Calorimetry (DSC) to detect and quantify amorphous material. |
Issue 3: Presence of Impurities in the Final Product
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Unreacted Starting Materials | Incomplete reaction can leave unreacted cyclohexanebutyric acid or strontium source in the final product. | 1. Optimize Reaction Conditions: Refer to the solutions for "Low Yield" to ensure the reaction goes to completion. 2. Purification: Implement a purification step, such as recrystallization, to remove unreacted starting materials. |
| Co-precipitation of Byproducts | If using strontium carbonate as a starting material, changes in pH can lead to the precipitation of strontium carbonate alongside the desired product. | 1. Maintain pH Control: Carefully control the pH to keep it within a range where strontium carbonate remains soluble or its formation is minimized. 2. Use an Alternative Strontium Source: Consider using strontium hydroxide to avoid carbonate-related impurities. |
| Solvent Inclusion | Solvent molecules can become trapped within the crystal lattice during crystallization. | 1. Select Appropriate Solvents: Choose solvents that are less likely to be incorporated into the crystal structure. 2. Optimize Drying: Ensure the drying process is sufficient to remove residual solvent. This can be verified by TGA or headspace gas chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical Protocol)
This protocol is a generalized procedure based on common methods for synthesizing strontium carboxylates. It should be optimized for your specific laboratory conditions.
-
Dissolution of Cyclohexanebutyric Acid: In a reaction vessel equipped with a stirrer and pH probe, dissolve one molar equivalent of cyclohexanebutyric acid in a suitable solvent (e.g., a mixture of ethanol and water).
-
Preparation of Strontium Solution: In a separate container, prepare a solution of 1.05 molar equivalents of strontium hydroxide octahydrate in deionized water.
-
Reaction: Slowly add the strontium hydroxide solution to the cyclohexanebutyric acid solution while stirring vigorously.
-
pH Adjustment: Monitor the pH of the reaction mixture. The pH should rise as the acid is neutralized. The final pH should be in the range of 7.0-8.0 to ensure complete salt formation and precipitation.
-
Crystallization: Allow the mixture to stir at a controlled temperature for a set period to facilitate crystallization. A slow cooling process is often beneficial.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water, followed by a cold, non-polar solvent (e.g., acetone) to remove residual water and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Quality Control Analysis Workflow
A robust quality control workflow is essential for identifying and mitigating batch-to-batch variability.
Caption: Quality Control Workflow for Sr-CHB Synthesis.
Interpreting Analytical Data
-
Powder X-ray Diffraction (PXRD): A consistent PXRD pattern with sharp peaks indicates a crystalline material of a consistent polymorphic form. The absence of peaks from known impurities (e.g., strontium carbonate) confirms phase purity. Broad halos in the diffractogram suggest the presence of amorphous content.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the characteristic absorption bands for the carboxylate group (typically strong asymmetric and symmetric stretching vibrations) and the cyclohexane ring. The absence of a broad O-H stretch from the carboxylic acid indicates complete salt formation.
-
Thermogravimetric Analysis (TGA): TGA can quantify the water of hydration by showing a weight loss step at temperatures typically below 150 °C. The thermal stability of the compound can also be assessed.
-
Differential Scanning Calorimetry (DSC): DSC can be used to detect polymorphic transitions (endothermic or exothermic events) and melting points. A broad exothermic event upon heating can indicate the crystallization of amorphous material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the dissolved salt (in a suitable solvent like D₂O) can confirm the structure of the cyclohexanebutyrate anion. ⁸⁷Sr NMR is a specialized technique that can provide information about the local environment of the strontium ion but is often challenging due to the quadrupolar nature of the nucleus.
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and strontium in the sample, which can be compared to the theoretical values to confirm the stoichiometry of the salt.
Logical Relationships in Troubleshooting
The following diagram illustrates the interconnectedness of synthesis parameters, material properties, and analytical outcomes.
Caption: Interplay of Synthesis Parameters and Material Properties.
By understanding these relationships and diligently applying the troubleshooting strategies and analytical techniques outlined in this guide, researchers can significantly improve the consistency and reliability of their this compound synthesis, paving the way for more robust and reproducible scientific outcomes.
References
-
FTIR spectra of strontium hexaferrite nanoparticles annealed at 1000 and 1300°C. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Polymorphism of Strontium Monogallate: The Framework Structures of β-SrGa 2O 4 and ABW-Type γ-SrGa 2O 4 | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
- Determination of strontium-90 in water and urine samples using ion chromatography. (1994). Analyst, 119(8), 1759-1764.
-
Analytical procedures for the determination of strontium radionuclides in environmental materials - Cefas. (n.d.). Retrieved January 23, 2026, from [Link]
-
Chemistry of Strontium in Natural Water - USGS Publications Warehouse. (n.d.). Retrieved January 23, 2026, from [Link]
-
Solvent Extraction Recovery and Purification of Strontium-90 - SciSpace. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis, Characterization, Antibacterial Properties, and In Vitro Studies of Selenium and Strontium Co-Substituted Hydroxyapatite - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
X-ray Diffraction Analysis by Williamson-Hall Method of Strontium Hexaferrite Lattice Features after Mechanical Milling - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
( 87 Sr) Strontium NMR. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Crystal Structures of New Strontium Complexes with Aminoalkoxy and β-Diketonato Ligands - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
DSC (a) and TG (b) curves for the thermal decomposition of... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and structures of calcium and strontium 2,4-di-tert-butylphenolates and their reactivity towards the amine co-initiated ring-opening polymerisation of rac-lactide - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
- 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nm
Validation & Comparative
A Comparative Guide to the Cross-Validation of Strontium-Based Therapeutics in Osteoporosis Research
An Important Note on "Strontium Cyclohexanebutyrate" : Initial literature and database searches did not yield any publicly available scientific data for a compound named "this compound." Therefore, this guide will focus on a well-documented and clinically relevant strontium salt, Strontium Ranelate , as a representative example for cross-validation methodologies. The principles and protocols outlined herein are broadly applicable to the preclinical and clinical assessment of novel strontium compounds.
Introduction: The Dual-Action Challenge in Osteoporosis Therapeutics
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Therapeutic strategies have historically focused on either inhibiting bone resorption (anti-catabolic) or stimulating bone formation (anabolic). Strontium ranelate emerged as a notable agent due to its unique dual mechanism of action: concurrently promoting bone formation and reducing bone resorption.[1][2][3] This guide provides a framework for the cross-validation of such dual-action compounds, using Strontium Ranelate as the primary example and comparing its performance against a widely used anti-resorptive agent, Alendronate (a bisphosphonate).
For researchers in drug development, rigorous cross-validation is paramount. This involves not only replicating findings across different experimental systems but also understanding the underlying molecular pathways that drive the observed physiological effects.
Part 1: Unraveling the Mechanisms of Action
A critical first step in cross-validation is to establish a clear understanding of the compound's mechanism of action at a molecular level. Strontium ranelate and Alendronate offer a compelling comparison due to their distinct signaling pathways.
Strontium Ranelate: A Dual-Pronged Approach
Strontium, being chemically similar to calcium, is believed to exert its effects through various pathways.[4][5][6] Strontium ranelate, in particular, has been shown to rebalance bone turnover in favor of bone formation.[1][2]
-
Anabolic Effect (Bone Formation): Strontium ranelate enhances the replication of pre-osteoblastic cells and increases the expression of bone formation markers.[1]
-
Anti-Resorptive Effect (Bone Resorption): It decreases the differentiation and activity of osteoclasts (the cells responsible for bone breakdown) and promotes their apoptosis (programmed cell death).[1][7]
This dual action leads to an overall increase in bone mass and strength.[1][7]
Alendronate: A Potent Anti-Resorptive
Alendronate, a nitrogen-containing bisphosphonate, primarily functions by inhibiting osteoclast activity. Its mechanism is well-established:
-
Alendronate has a high affinity for hydroxyapatite, the mineral component of bone, and is preferentially taken up at sites of active bone remodeling.
-
Osteoclasts internalize Alendronate during the resorption process.
-
Inside the osteoclast, Alendronate inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.
-
Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, leading to osteoclast apoptosis.
The following diagram illustrates the distinct signaling pathways of Strontium Ranelate and Alendronate.
Caption: Comparative signaling pathways of Strontium Ranelate and Alendronate.
Part 2: Comparative Efficacy - A Data-Driven Overview
The ultimate measure of an anti-osteoporotic agent's efficacy is its ability to reduce fracture risk. Clinical trials for both Strontium Ranelate and Alendronate have provided extensive data on this endpoint, as well as on surrogate markers like Bone Mineral Density (BMD).
| Parameter | Strontium Ranelate (2 g/day ) | Alendronate (70 mg/week) | Key Findings & Citations |
| Vertebral Fracture Risk Reduction | ~41% reduction over 3 years | ~47% reduction over 3 years | Both show significant efficacy in reducing vertebral fractures.[8][9][10] |
| Non-Vertebral Fracture Risk Reduction | ~16% reduction over 3 years | ~20-50% reduction depending on site | Both demonstrate a reduction in non-vertebral fractures.[8][9][10] |
| Hip Fracture Risk Reduction | ~36% reduction in a high-risk subgroup | ~51% reduction over 3 years | Both are effective in reducing hip fractures, a major cause of morbidity.[9][10] |
| Lumbar Spine BMD Increase | ~12.7% over 3 years | ~6-8% over 3 years | Strontium's incorporation into bone contributes to a larger apparent increase in BMD.[11] |
| Femoral Neck BMD Increase | ~8.6% over 3 years | ~4-6% over 3 years | Both agents significantly increase BMD at the femoral neck.[11] |
Note on BMD measurements with Strontium: The higher atomic number of strontium compared to calcium can lead to an overestimation of BMD when measured by dual-energy X-ray absorptiometry (DXA). It is crucial to account for this in clinical studies.[11]
Part 3: Experimental Protocols for Cross-Validation
To ensure the trustworthiness of preclinical findings, a multi-tiered approach to cross-validation is essential. This involves progressing from in vitro cell-based assays to in vivo animal models that mimic human osteoporosis.
Experimental Workflow
The following diagram outlines a logical workflow for the preclinical cross-validation of a novel strontium compound.
Caption: Preclinical cross-validation workflow for anti-osteoporotic compounds.
Protocol 1: In Vitro Assessment of Osteoblast and Osteoclast Activity
Objective: To determine the direct effects of the strontium compound on bone cell function.
A. Osteoblast Differentiation and Mineralization Assay
-
Cell Culture: Culture primary mesenchymal stem cells or pre-osteoblastic cell lines (e.g., MC3T3-E1) in osteogenic differentiation medium.
-
Treatment: Treat cells with varying concentrations of the strontium compound, with a vehicle control and a positive control (e.g., BMP-2).
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity, an early marker of osteoblast differentiation.
-
Mineralization Assay: At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize and quantify calcium deposition, a marker of late-stage osteoblast function.
B. Osteoclastogenesis and Resorption Pit Assay
-
Cell Culture: Culture bone marrow macrophages or RAW 264.7 cells in the presence of RANKL and M-CSF to induce osteoclast differentiation.
-
Treatment: Treat the differentiating cells with the strontium compound and appropriate controls.
-
TRAP Staining: At day 5-7, fix and stain for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. Count the number of multinucleated, TRAP-positive cells.
-
Resorption Pit Assay: Culture the cells on a bone-mimicking substrate (e.g., dentin slices or calcium phosphate-coated plates). After treatment, remove the cells and visualize the resorption pits using microscopy. Quantify the resorbed area.
Protocol 2: In Vivo Evaluation in an Ovariectomized (OVX) Rodent Model
Objective: To assess the compound's efficacy in a well-established animal model of postmenopausal osteoporosis.[12][13]
-
Animal Model: Use skeletally mature female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).[12][14] Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group will serve as a control for healthy bone mass.
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + Strontium Compound (various doses)
-
OVX + Positive Control (e.g., Alendronate or Strontium Ranelate)
-
-
Dosing: Administer the compounds daily via oral gavage for a period of 8-16 weeks.[15]
-
Endpoint Analysis:
-
Micro-Computed Tomography (Micro-CT): At the end of the study, harvest femurs and vertebrae for high-resolution 3D imaging to quantify trabecular and cortical bone parameters (e.g., bone volume fraction, trabecular number, cortical thickness).[15]
-
Biomechanical Testing: Perform three-point bending tests on femurs to determine bone strength (e.g., ultimate load, stiffness).
-
Serum Biomarker Analysis: Collect blood at multiple time points to measure markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I).
-
Histomorphometry: Embed undecalcified bone sections in plastic, and perform staining (e.g., Von Kossa, Toluidine Blue) to visualize and quantify cellular and structural parameters of bone remodeling.
-
Part 4: Safety and Side Effect Considerations
While Strontium Ranelate has demonstrated efficacy, its use has been restricted in some regions due to an increased risk of cardiovascular events and venous thromboembolism.[16][17] Alendronate, on the other hand, is associated with upper gastrointestinal issues and, rarely, osteonecrosis of the jaw and atypical femoral fractures. A thorough cross-validation of any new compound must include a comprehensive safety and toxicology assessment.
Conclusion
The cross-validation of a novel therapeutic agent like a strontium salt requires a systematic and multi-faceted approach. By progressing from targeted in vitro assays that elucidate the mechanism of action to robust in vivo models that demonstrate physiological efficacy, researchers can build a comprehensive data package. The comparison with established treatments like Alendronate provides a crucial benchmark for evaluating the potential advantages of a new compound. For strontium-based therapeutics, particular attention must be paid to their unique dual-action mechanism and the nuances of their effects on bone density measurements. This rigorous, evidence-based approach is fundamental to the successful translation of promising compounds from the laboratory to the clinic.
References
-
Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium. U.S. Department of Health and Human Services. [Link]
-
Cooper, C., et al. (2014). Strontium ranelate and risk of cardiovascular events. Osteoporosis International, 25(3), 1253-1261. [Link]
-
Grynpas, M. D., et al. (2024). Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis. International Journal of Molecular Sciences, 25(7), 4075. [Link]
-
Kennel, K. A., & Drake, M. T. (2009). Adverse effects of bisphosphonates: implications for osteoporosis management. Mayo Clinic Proceedings, 84(7), 632-638. [Link]
-
Marie, P. J. (2006). Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation. Current Opinion in Rheumatology, 18(Suppl 1), S11-S15. [Link]
-
Meunier, P. J., et al. (2004). The effects of strontium ranelate on the risk of vertebral fracture in women with postmenopausal osteoporosis. New England Journal of Medicine, 350(5), 459-468. [Link]
-
National Institute for Health and Care Excellence (NICE). (2005). Strontium ranelate for the prevention of osteoporotic fractures in postmenopausal women. [Link]
-
Reginster, J. Y., et al. (2005). Strontium Ranelate Reduces the Risk of Nonvertebral Fractures in Postmenopausal Women with Osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) Study. The Journal of Clinical Endocrinology & Metabolism, 90(5), 2816-2822. [Link]
-
Rizzoli, R., et al. (2011). The role of strontium ranelate in the treatment of osteoporosis. Therapeutic Advances in Musculoskeletal Disease, 3(3), 149-157. [Link]
-
Royal Osteoporosis Society. Strontium ranelate. [Link]
-
WebMD. Strontium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Wikipedia contributors. (2023, December 19). Strontium ranelate. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: the first agent of a new therapeutic class in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate - Wikipedia [en.wikipedia.org]
- 4. Background Information for Strontium - Interaction Profile for: Cesium, Cobalt, Strontium, Polychlorinated Biphenyls, and Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Strontium's therapeutic uses | Complementary and Alternative Medicine | Research Starters | EBSCO Research [ebsco.com]
- 6. examine.com [examine.com]
- 7. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. droracle.ai [droracle.ai]
- 11. nice.org.uk [nice.org.uk]
- 12. Modelling Osteoporosis in Pre-Clinical Research—Challenges, Trends and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Comparative cardiovascular safety of strontium ranelate and bisphosphonates: a multi-database study in 5 EU countries by the EU-ADR Alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Framework for Evaluating Strontium Compounds in Bone Cell Cultures: A Focus on Strontium Ranelate with a Perspective on Strontium Cyclohexanebutyrate
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Therapeutic Promise of Strontium in Bone Regeneration
Strontium, an alkaline earth metal with chemical similarities to calcium, has garnered significant interest in the field of bone regeneration for its unique dual-action mechanism: the simultaneous stimulation of bone formation and inhibition of bone resorption.[1][2][3] This contrasts with many conventional osteoporosis therapies that are either purely anabolic or anti-resorptive. The most extensively studied strontium compound is strontium ranelate (SR), which has demonstrated clinical efficacy in reducing fracture risk in osteoporotic patients.[4][5][6] However, the quest for novel therapeutic agents with potentially improved efficacy or safety profiles necessitates the evaluation of other strontium salts, such as Strontium Cyclohexanebutyrate (SCHB).
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the comparative in vitro analysis of strontium compounds in bone cell cultures. We will delve into the well-documented effects of strontium ranelate on osteoblasts and osteoclasts, establishing a benchmark for performance. Subsequently, we will outline the requisite experimental methodologies to characterize and compare a novel compound like SCHB, for which public-domain data on bone cell activity is not currently available. This guide is designed to be a practical, scientifically grounded resource for researchers aiming to elucidate the therapeutic potential of new strontium-based entities.
The Dual Action of Strontium on Bone Remodeling: A Mechanistic Overview
The bone remodeling unit is a finely tuned system governed by the interplay between bone-forming osteoblasts and bone-resorbing osteoclasts. Strontium ions (Sr²⁺) favorably modulate this balance.[7]
On Osteoblasts (Bone Formation):
-
Stimulation of Proliferation and Differentiation: Strontium promotes the replication of pre-osteoblastic cells and their differentiation into mature osteoblasts.[4][8] This is evidenced by the upregulation of key osteogenic markers.
-
Gene Expression Modulation: A critical effect of strontium is the increased expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[2][4] This, in turn, enhances the expression of downstream genes responsible for bone matrix protein synthesis, such as alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN).[9]
-
Signaling Pathway Activation: Strontium is known to activate several signaling pathways crucial for osteogenesis, including the Wnt and mitogen-activated protein kinase (MAPK) pathways.[2] It can also act as an agonist of the calcium-sensing receptor (CaSR), further promoting osteoblastic activity.[4]
On Osteoclasts (Bone Resorption):
-
Inhibition of Differentiation and Activity: Strontium ranelate has been shown to decrease the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.[3][9] It also impairs the resorptive activity of mature osteoclasts, partly by disrupting the organization of their actin cytoskeleton.[9]
-
Induction of Apoptosis: Strontium can promote programmed cell death (apoptosis) in osteoclasts, thereby reducing the overall number of bone-resorbing cells.[2][3]
-
Modulation of OPG/RANKL Axis: Osteoblasts regulate osteoclastogenesis through the secretion of osteoprotegerin (OPG), a decoy receptor that inhibits bone resorption, and Receptor Activator of Nuclear Factor κB Ligand (RANKL), which promotes it. Strontium ranelate beneficially shifts this balance by increasing OPG and decreasing RANKL expression by osteoblasts.[4][7]
Below is a diagram illustrating the key signaling pathways influenced by strontium in osteoblasts.
Caption: Key signaling pathways in osteoblasts activated by strontium.
Comparative Performance Data: Strontium Ranelate as a Benchmark
The following table summarizes key quantitative data from in vitro studies on strontium ranelate, establishing a performance benchmark against which new compounds like SCHB can be compared.
| Parameter | Cell Type | Assay | Observation with Strontium Ranelate | Concentration Range | Citation |
| Osteoblast Proliferation | Human Primary Osteoblasts | Thymidine Incorporation | Increased replication | 0.1 - 1 mM | [4] |
| Osteoblast Differentiation | Murine Calvaria Cells | Alkaline Phosphatase (ALP) Activity | Increased ALP activity and expression | 0.1 - 1 mM | [9] |
| Mineralization | Murine Calvaria Cells | Alizarin Red S Staining | Increased number of mineralized bone nodules | 0.1 - 1 mM | [9] |
| Gene Expression | Human Primary Osteoblasts | qRT-PCR | Increased RUNX2 and OPG mRNA; Decreased RANKL mRNA | 1 mM | [4] |
| Osteoclastogenesis | Murine Spleen Cells | TRAP Staining | Strongly decreased number of mature osteoclasts | 0.1 - 1 mM | [9] |
| Osteoclast Activity | Murine Osteoclasts | Resorption Pit Assay | Reduced resorbing activity | 0.1 - 1 mM | [9] |
Note: The effects of strontium can be dose-dependent. Some studies have shown that very high concentrations may inhibit mineralization.[2][3]
Experimental Framework for the Comparative Evaluation of this compound
To ascertain the therapeutic potential of SCHB relative to SR, a systematic in vitro evaluation is required. The following section details the essential experimental workflows. The causality behind these choices lies in creating a comprehensive profile of the compound's effects on both sides of the bone remodeling equation.
Caption: Experimental workflow for comparing strontium compounds.
Detailed Experimental Protocols
1. Cell Culture
-
Primary Osteoblast Isolation:
-
Harvest calvaria from neonatal Sprague-Dawley rats or C57BL/6 mice under sterile conditions.
-
Perform sequential enzymatic digestions using a solution of collagenase and dispase to release cells.
-
Pool cells from fractions 2-5, which are enriched in osteoblast precursors.
-
Culture the cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C and 5% CO₂.[9]
-
For osteogenic differentiation, supplement the culture medium with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
-
Osteoclast Precursor Culture:
-
Isolate bone marrow cells from the long bones of mice or rats.
-
Culture the non-adherent cell fraction in α-MEM with 10% FBS and macrophage colony-stimulating factor (M-CSF) for 2-3 days to generate bone marrow-derived macrophages (BMMs).
-
To induce osteoclast differentiation, culture BMMs with M-CSF and RANKL.[9]
-
2. Osteoblast Function Assays
-
Cell Proliferation (BrdU Assay):
-
Seed osteoblasts in a 96-well plate.
-
After cell attachment, starve cells in low-serum media for 24 hours to synchronize the cell cycle.
-
Treat cells with various concentrations of SR and SCHB for 24-48 hours.
-
During the final 4 hours of incubation, add BrdU (Bromodeoxyuridine) to the wells.
-
Fix the cells and perform an ELISA-based colorimetric assay to quantify BrdU incorporation, which is proportional to DNA synthesis and cell proliferation.
-
-
Alkaline Phosphatase (ALP) Activity:
-
Culture osteoblasts in osteogenic medium with SR or SCHB for 7-14 days.
-
Lyse the cells and measure the total protein content using a BCA assay.
-
Determine ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate. The rate of p-nitrophenol production is measured spectrophotometrically at 405 nm.
-
Normalize ALP activity to the total protein content.[9]
-
-
Mineralization (Alizarin Red S Staining):
-
Culture osteoblasts in osteogenic medium with SR or SCHB for 21-28 days.
-
Fix the cell monolayer with 4% paraformaldehyde.
-
Stain with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.
-
For quantification, destain the monolayer using cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
-
3. Osteoclast Function Assays
-
Osteoclastogenesis (TRAP Staining):
-
Culture BMMs with M-CSF, RANKL, and the test compounds (SR or SCHB) for 5-7 days.
-
Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.[9]
-
-
Bone Resorption Pit Assay:
-
Seed BMMs on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates).
-
Induce osteoclast differentiation as described above in the presence of SR or SCHB.
-
After 10-14 days, remove the cells.
-
Stain the substrate (e.g., with toluidine blue) and visualize the resorption pits using microscopy.
-
Quantify the total resorbed area using image analysis software.
-
Conclusion and Future Directions
Strontium ranelate has a well-established, dual-action profile in bone cell cultures, making it an excellent benchmark for the development of new bone therapeutics.[5] It robustly stimulates osteoblast differentiation and function while concurrently inhibiting osteoclast formation and activity.[3][9] This is achieved through the modulation of key signaling pathways and the OPG/RANKL axis.[2][4]
For a novel compound like this compound, the path to characterization is clear. The experimental framework provided in this guide offers a systematic approach to determine its cytotoxic profile, dose-dependent effects on osteoblast and osteoclast function, and underlying molecular mechanisms. The critical question will be whether the cyclohexanebutyrate moiety alters the bioavailability, cellular uptake, or specific molecular interactions of the strontium ion compared to the ranelate anion. It is conceivable that the organic component could influence the compound's overall efficacy and safety.
By employing the rigorous, self-validating protocols outlined herein, researchers can objectively compare the performance of SCHB against the established benchmark of SR. This will enable a data-driven assessment of its potential as a next-generation therapeutic agent for osteoporosis and other bone-related disorders.
References
-
Kierkegaard, B., K., N. S., & Kassem, J. (2021). The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment. National Institutes of Health. [Link]
-
Fromigue, O., Body, J. J., & Rizzoli, R. (2010). Mechanism of action of strontium ranelate: what are the facts? National Institutes of Health. [Link]
-
Cianferotti, L., D'Asta, F., & Brandi, M. L. (2013). Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation. PubMed. [Link]
-
Brennan, T. C., Rybchyn, M. S., Green, W., Atwa, S., Conigrave, A. D., & Mason, R. S. (2009). Osteoblasts play key roles in the mechanisms of action of strontium ranelate. National Institutes of Health. [Link]
-
Anastasilakis, A. D., Polyzos, S. A., Gkiomisi, A., Bisbinas, I., & Gerou, S. (2014). Strontium ranelate and strontium chloride supplementation influence on bone microarchitecture and bone turnover markers—A preliminary study. MDPI. [Link]
-
Bonnelye, E., Chabadel, A., Saltel, F., & Jurdic, P. (2008). Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro. PubMed. [Link]
-
Royal Osteoporosis Society. (n.d.). Strontium Ranelate. Royal Osteoporosis Society. [Link]
-
Jorge, E. C., Borges, A. P., & Goes, A. M. (2017). Effects of strontium ranelate treatment on osteoblasts cultivated onto scaffolds of trabeculae bovine bone. PubMed. [Link]
-
Reginster, J. Y., & Meunier, P. J. (2003). Strontium ranelate: a new paradigm in the treatment of osteoporosis. PubMed. [Link]
-
Rizzoli, R., & Reginster, J. Y. (2011). Comparing and contrasting the effects of strontium ranelate and other osteoporosis drugs on microarchitecture. PubMed. [Link]
-
Peng, S., Liu, X., & Zhang, W. (2011). Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway. PubMed. [Link]
-
Gambardella, A., Teti, A., & Di Benedetto, A. (2022). Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering. National Institutes of Health. [Link]
-
Geng, Z., Yuan, Y., & Yang, M. (2024). Evaluation of osteogenic properties of a novel injectable bone-repair material containing strontium in vitro and in vivo. PubMed Central. [Link]
-
Patsnap. (2024). What is the mechanism of Strontium Ranelate? Patsnap Synapse. [Link]
-
Peng, S., Liu, X., & Zhang, W. (2011). Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway. SciSpace. [Link]
-
Marie, P. J. (2005). Strontium ranelate: a novel mode of action optimizing bone formation and resorption. PubMed. [Link]
Sources
- 1. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The Microbial Metabolite Butyrate Stimulates Bone Formation via T Regulatory Cell-Mediated Regulation of WNT10B Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Butyrate on Collagen Expression, Cell Viability, Cell Cycle Progression and Related Proteins Expression of MG-63 Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Inter-laboratory comparison of strontium analysis using Strontium cyclohexanebutyrate
An Inter-laboratory Comparison of Strontium Analysis Using Strontium Cyclohexanebutyrate: A Guide for Researchers
In fields ranging from geochemistry and archaeology to environmental science and drug development, the precise and accurate analysis of strontium (Sr) and its isotopic ratios is paramount.[1][2][3] Strontium isotopes, particularly the ⁸⁷Sr/⁸⁶Sr ratio, serve as powerful tracers for determining the origin and migration patterns of materials and organisms.[2][3] Given the critical nature of these analyses, ensuring the comparability and reliability of data across different laboratories is a significant challenge. Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating and improving the quality of analytical data.[4]
This guide proposes a framework for an inter-laboratory comparison of strontium analysis using this compound as a novel reference material. While traditional reference materials like NIST SRM 987 (Strontium Carbonate) are widely used, the unique properties of an organometallic compound like this compound may offer advantages in specific applications, such as those requiring solubility in organic matrices.[5]
The Role of this compound as a Reference Material
This compound, the strontium salt of cyclohexanebutanoic acid, is a high-purity, stable organometallic compound.[6] Its well-defined stoichiometric composition allows for the precise calculation of strontium concentration. The organic moiety can facilitate dissolution in a wider range of solvents compared to inorganic salts like strontium carbonate or sulfate, potentially simplifying sample preparation for certain analytical techniques.[7] The use of organometallic standards is a well-established practice in elemental analysis for ensuring accuracy and purity.[8][9]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₄Sr | Inferred from Strontium (Sr²⁺) and Cyclohexanebutanoic acid (C₁₀H₁₇O₂⁻) |
| Molecular Weight | 426.08 g/mol | Calculated |
| Strontium Content | 20.56 % w/w | Calculated |
| Appearance | White to off-white solid | [10] |
| Melting Point | >300 °C (decomposes) | Estimated |
Designing the Inter-laboratory Comparison Study
A successful inter-laboratory comparison study requires careful planning and execution. The following sections outline a comprehensive protocol for a study utilizing this compound.
Experimental Workflow
The overall workflow for the inter-laboratory comparison is depicted in the following diagram:
Caption: Experimental workflow for the inter-laboratory comparison.
Detailed Experimental Protocols
-
Synthesis and Characterization: High-purity this compound is synthesized and its stoichiometry confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and elemental analysis.[8]
-
Homogeneity and Stability Testing: The bulk material is tested for homogeneity to ensure that each distributed aliquot is representative of the whole. Stability testing is also performed to confirm that the material does not degrade under typical storage and transport conditions.
-
Sample Distribution: Aliquots of the homogenized this compound are weighed and sent to participating laboratories along with a detailed protocol and a reporting template.
-
Objective: To accurately determine the total strontium concentration and the ⁸⁷Sr/⁸⁶Sr isotopic ratio of the provided this compound sample.
-
Materials:
-
This compound sample (as received)
-
High-purity nitric acid (HNO₃)
-
High-purity hydrogen peroxide (H₂O₂)
-
Deionized water (18.2 MΩ·cm)
-
Certified strontium standard solution for calibration
-
NIST SRM 987 for isotopic ratio normalization
-
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean digestion vessel.
-
Add 5 mL of high-purity HNO₃ and 1 mL of H₂O₂ to the vessel.
-
Digest the sample using a microwave digestion system following a standard program for organic matrices.
-
After digestion, allow the solution to cool and quantitatively transfer it to a 50 mL volumetric flask.
-
Bring the solution to volume with deionized water.
-
Prepare a series of dilutions for calibration and analysis.
-
-
Instrumentation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS) are the recommended techniques.[11]
-
Strontium Concentration Measurement:
-
Calibrate the instrument using a series of certified strontium standard solutions.
-
Analyze the prepared sample solutions and determine the strontium concentration.
-
-
Strontium Isotope Ratio (⁸⁷Sr/⁸⁶Sr) Measurement:
-
Analyze the sample solutions alongside the NIST SRM 987 standard.
-
Correct for instrumental mass bias using the measured ⁸⁸Sr/⁸⁶Sr ratio.
-
Normalize the measured ⁸⁷Sr/⁸⁶Sr ratios to the accepted value for NIST SRM 987.
-
Data Analysis and Performance Evaluation
The coordinating body for the inter-laboratory comparison will collect the results from all participating laboratories and perform a statistical analysis to evaluate performance.
Logical Framework for Performance Evaluation
The following diagram illustrates the logical relationships in the data evaluation process:
Caption: Logical framework for performance evaluation in the study.
Hypothetical Comparison Data
The following table presents a hypothetical summary of results from five participating laboratories to illustrate the data comparison:
| Laboratory ID | Reported Sr Concentration (µg/g) | Reported ⁸⁷Sr/⁸⁶Sr | z-score (Concentration) | z-score (Isotope Ratio) |
| Lab-01 | 205,500 | 0.71025 | -0.10 | 0.25 |
| Lab-02 | 206,100 | 0.71022 | 0.89 | -1.00 |
| Lab-03 | 205,200 | 0.71028 | -0.59 | 1.50 |
| Lab-04 | 208,900 | 0.71024 | 5.07 (Outlier) | -0.25 |
| Lab-05 | 205,800 | 0.71026 | 0.40 | 0.75 |
| Consensus Value | 205,650 | 0.710245 |
Note: z-scores are calculated based on the consensus value and a target standard deviation. A |z-score| ≤ 2 is generally considered satisfactory.
Conclusion
The use of this compound as a reference material in an inter-laboratory comparison study offers a valuable opportunity to assess and enhance the quality of strontium analysis across the scientific community. Its unique properties may provide advantages in specific analytical workflows. By following a well-defined protocol and employing robust statistical analysis, such a study can provide laboratories with crucial feedback on their performance and contribute to the overall improvement of data reliability in strontium-related research.
References
- Vertex AI Search. (2026). Strontium Isotope Analysis.
- Isobar Science. (n.d.). Strontium Isotopes (Sr) Geochemistry Overview - Application.
- McArthur, J. M., Howarth, R. J., & Shields, G. A. (2012). Strontium Isotope Stratigraphy. In F. M. Gradstein, J. G. Ogg, M. D. Schmitz, & G. M. Ogg (Eds.), The Geologic Time Scale 2012. Elsevier.
- International Atomic Energy Agency. (n.d.). Strontium Isotopic Reference Materials.
- Brooks Applied Labs. (n.d.). Strontium Isotope Ratio Analysis.
- National Center for Biotechnology Information. (n.d.). Cyclohexanebutanoic acid. PubChem Compound Database.
- Harvey, B. R., Ibbett, R. D., Lovett, M. B., & Williams, K. J. (1989). Analytical procedures for the determination of strontium radionuclides in environmental materials. Ministry of Agriculture, Fisheries and Food.
- ACS Publications. (2016). An Editorial About Elemental Analysis. Organometallics, 35(18), 3033-3034.
- Tero, G., et al. (2019). Development and Validation of an UV-Spectrophotometric Method for the Assay of Strontium Ranelate and HPLC Stability Testing from Bulk and Pharmaceutical Dosage Form. Farmacia, 67(3), 478-486.
- ChemicalBook. (n.d.). 4-CYCLOHEXYLBUTYRIC ACID.
- Isobar Science. (n.d.). Methodology: Strontium Isotope Analysis.
- ResearchGate. (2026). (PDF) Evaluation of Strontium Isotope Abundance Ratios in Combination With Multielemental Analysis as a Possible Tool to Study the Geographical Origin of Ciders.
- Sigma-Aldrich. (n.d.). Cyclohexanebutyric acid 99%.
- Elemental Microanalysis. (n.d.). Standards and CRMs.
- International Association of Geoanalysts. (n.d.). Proficiency Testing.
- Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(24), 5069-5072.
- PubMed. (2010). Determination of radiostrontium isotopes: a review of analytical methodology. Journal of Environmental Radioactivity, 101(11), 932-943.
- PubMed. (2015). Strontium isotopes (87 Sr/86 Sr) in terrestrial ecological and palaeoecological research: empirical efforts and recent advances in continental-scale models. Biological Reviews, 91(4), 861-881.
- Lirias. (2021). Comparison of Minimally Invasive Inductively Coupled Plasma− Mass Spectrometry Approaches for Strontium Isotopic Analysis of M.
- PubMed Central. (n.d.).
- UCM-Geochronology lab website. (n.d.). Analytical Services.
- Metrohm. (n.d.).
- Elementar. (n.d.).
- Mettler Toledo. (n.d.).
- ChemicalBook. (n.d.).
- National Center for Biotechnology Information. (n.d.). Strontium butyrate. PubChem Compound Database.
Sources
- 1. cais.uga.edu [cais.uga.edu]
- 2. Application – Isobar Science [isobarscience.com]
- 3. Strontium isotopes (87 Sr/86 Sr) in terrestrial ecological and palaeoecological research: empirical efforts and recent advances in continental-scale models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proficiency Testing – International Association of Geoanalysts [geoanalyst.org]
- 5. Strontium Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Strontium sulfate CAS#: 7759-02-6 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 10. 4-CYCLOHEXYLBUTYRIC ACID | 4441-63-8 [chemicalbook.com]
- 11. Strontium Isotope Ratio Analysis | Brooks Applied Labs [brooksapplied.com]
A Comparative Guide to Confirming the Stoichiometry of Synthesized Strontium Cyclohexanebutyrate
For Researchers, Scientists, and Drug Development Professionals
The precise stoichiometry of a metal carboxylate salt like strontium cyclohexanebutyrate, a compound of interest in drug development, is critical. It dictates the compound's molecular weight, solubility, bioavailability, and ultimately, its therapeutic efficacy and safety. Deviations from the expected 1:2 molar ratio of strontium to cyclohexanebutyrate can indicate the presence of impurities, residual starting materials, or the formation of hydrates or other complex species. This guide will walk you through a multi-pronged approach to confidently determine the stoichiometry of your synthesized material.
The Importance of a Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's stoichiometry. A robust characterization relies on the convergence of data from multiple orthogonal methods. This guide will focus on a suite of techniques that, when used in concert, provide a self-validating system for stoichiometric confirmation. We will explore:
-
Thermogravimetric Analysis (TGA): To determine the metal content and the presence of any bound solvents or water.
-
Elemental Analysis (CHN): To quantify the organic component of the salt.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the carboxylate salt and the absence of the free carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and purity of the organic ligand.
We will also discuss how these common laboratory techniques compare to more specialized methods like X-ray Diffraction (XRD) for crystalline materials.
I. Thermogravimetric Analysis (TGA): Quantifying the Inorganic Component
Expertise & Experience: TGA is a cornerstone technique for the analysis of metal salts as it provides a direct measure of the thermally stable inorganic residue.[1][2] For this compound, the expected thermal decomposition will leave behind a residue of strontium oxide (SrO) or strontium carbonate (SrCO₃), depending on the atmosphere used for the analysis.[3] The percentage of this residue is directly proportional to the strontium content in the original molecule, thus providing a powerful tool for stoichiometric verification.[4]
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass scales are properly calibrated using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound powder into a ceramic or platinum TGA pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen or Air (20-50 mL/min flow rate). Note that the final residue will differ depending on the atmosphere. In an inert nitrogen atmosphere, strontium carbonate is often the final product, while in air (an oxidizing atmosphere), strontium oxide may be formed at higher temperatures.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Identify the major weight loss steps in the thermogram.
-
Determine the final residual weight percentage at the end of the experiment.
-
Compare the experimental residual weight percentage to the theoretical values for the expected stoichiometry.
-
Interpreting the TGA Data
The theoretical residual weight of SrCO₃ from anhydrous strontium bis(cyclohexanebutyrate) (Sr(C₁₀H₁₇O₂)₂) is calculated as follows:
-
Molecular Weight of Sr(C₁₀H₁₇O₂)₂ = 87.62 + 2 * (170.25) = 428.12 g/mol
-
Molecular Weight of SrCO₃ = 87.62 + 12.01 + 3 * 16.00 = 147.63 g/mol
-
Theoretical % Residue (as SrCO₃) = (147.63 / 428.12) * 100% = 34.48%
Any significant deviation from this value would suggest an incorrect stoichiometry or the presence of impurities.
Comparative Data: TGA of Strontium Carboxylates
| Compound | Assumed Stoichiometry | Decomposition Atmosphere | Theoretical Residue | Theoretical % Residue | Experimental % Residue (Example) | Interpretation |
| This compound | Sr(C₁₀H₁₇O₂)₂ | Nitrogen | SrCO₃ | 34.48% | 34.5% | Stoichiometry confirmed |
| This compound Monohydrate | Sr(C₁₀H₁₇O₂)₂·H₂O | Nitrogen | SrCO₃ | 33.09% | 33.1% | Monohydrate confirmed |
| Strontium Acetate | Sr(CH₃COO)₂ | Nitrogen | SrCO₃ | 71.84% | 71.9% | Stoichiometry confirmed |
II. Elemental Analysis (CHN): Quantifying the Organic Component
Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. For this compound, which contains no nitrogen, we focus on the C and H values. This technique directly probes the organic portion of the salt, offering a complementary perspective to TGA. The experimentally determined percentages of C and H can be compared to the theoretical values to confirm the identity and purity of the organic ligand within the salt.
Experimental Protocol: CHN Analysis of this compound
-
Instrument Calibration: Calibrate the CHN analyzer using a standard of known composition, such as acetanilide.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule.
-
Analysis: The sample is combusted at high temperatures (typically >900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the weight percentages of C and H. Compare these experimental values to the theoretical percentages for the proposed formula.
Interpreting the CHN Data
For anhydrous strontium bis(cyclohexanebutyrate) (Sr(C₁₀H₁₇O₂)₂):
-
Molecular Formula: C₂₀H₃₄O₄Sr
-
Molecular Weight: 428.12 g/mol
-
Theoretical % C = (20 * 12.01 / 428.12) * 100% = 56.11%
-
Theoretical % H = (34 * 1.01 / 428.12) * 100% = 8.02%
A good match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correct stoichiometry.
Comparative Data: Elemental Analysis
| Compound | Assumed Stoichiometry | Theoretical %C | Theoretical %H | Experimental %C (Example) | Experimental %H (Example) | Interpretation |
| This compound | Sr(C₁₀H₁₇O₂)₂ | 56.11% | 8.02% | 56.05% | 8.05% | Stoichiometry confirmed |
| This compound Monohydrate | Sr(C₁₀H₁₇O₂)₂·H₂O | 53.84% | 8.14% | 53.79% | 8.18% | Monohydrate confirmed |
| Cyclohexanebutyric Acid | C₁₀H₁₈O₂ | 70.55% | 10.66% | 70.49% | 10.70% | Starting material |
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Salt Formation
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for confirming the conversion of a carboxylic acid to a carboxylate salt.[5] The key diagnostic feature is the disappearance of the sharp carbonyl (C=O) stretch of the carboxylic acid (typically around 1700-1725 cm⁻¹) and the appearance of two new, strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻).[6][7][8]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat using a Diamond ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis:
-
Examine the region between 1800 and 1300 cm⁻¹.
-
Confirm the absence of a strong peak around 1700 cm⁻¹, which would indicate the presence of unreacted cyclohexanebutyric acid.
-
Identify the strong asymmetric (around 1550-1610 cm⁻¹) and symmetric (around 1400-1450 cm⁻¹) carboxylate stretching bands.
-
Interpreting the FTIR Spectra
The presence of the two distinct carboxylate peaks and the absence of the carboxylic acid carbonyl peak are strong indicators of successful salt formation.
Comparative Data: Key FTIR Absorption Bands (cm⁻¹)
| Compound | ν(C=O) of COOH | ν(COO⁻) asymmetric | ν(COO⁻) symmetric | Interpretation |
| Cyclohexanebutyric Acid | ~1710 | - | - | Starting Material |
| Synthesized this compound | Absent | ~1560 | ~1420 | Successful Salt Formation |
| Incompletely Reacted Mixture | Weak ~1710 | ~1560 | ~1420 | Incomplete Reaction |
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifying the Ligand Structure
Expertise & Experience: While NMR is not a primary technique for determining the metal-to-ligand ratio, it is indispensable for confirming the structure and purity of the organic cyclohexanebutyrate ligand. Both ¹H and ¹³C NMR should be employed. The spectra of the final salt should be compared to that of the starting cyclohexanebutyric acid. The key change to expect is the disappearance of the acidic proton resonance in the ¹H NMR spectrum (typically >10 ppm). The rest of the spectrum should remain largely unchanged, confirming that the ligand structure is intact.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis:
-
Compare the chemical shifts and integration values of the sample to the starting acid.
-
Confirm the absence of the carboxylic acid proton in the ¹H spectrum.
-
Ensure there are no significant impurity peaks.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the multi-technique approach for confirming the stoichiometry of this compound.
Caption: Workflow for Stoichiometric Confirmation.
Comparison with Alternative Methods
While the combination of TGA, CHN, FTIR, and NMR provides a comprehensive and accessible means of stoichiometric confirmation, other techniques can offer additional insights, particularly for crystalline materials.
| Technique | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise atomic arrangement, bond lengths, and angles. Directly confirms stoichiometry in the crystal lattice. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity. Can be used for quantitative phase analysis. | Rapid and non-destructive. Useful for routine batch analysis. | Does not provide atomic-level structural details. Requires a crystalline material. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Highly accurate quantification of elemental composition, including strontium. | Extremely sensitive and accurate for elemental analysis. | Destructive technique. Does not provide information on the organic ligand. |
Conclusion
Confirming the stoichiometry of synthesized this compound is a critical step in its development as a potential therapeutic agent. A single analytical technique is insufficient to provide the necessary level of confidence. The integrated use of Thermogravimetric Analysis, Elemental Analysis, FTIR Spectroscopy, and NMR Spectroscopy creates a self-validating system that interrogates the inorganic content, the organic content, the formation of the correct salt, and the integrity of the organic ligand. By comparing the experimental data from these orthogonal techniques to the theoretical values, researchers can confidently establish the stoichiometry of their synthesized material, ensuring its quality, purity, and suitability for further development.
References
- Journal of Materials Chemistry C. (2018). Synthesis of a novel strontium-based wide-bandgap semiconductor via X-ray photochemistry under extreme conditions. RSC Publishing.
- Scribd. (n.d.). Strontium Chloride Salt Analysis.
- ResearchGate. (2025). Magnetic Properties of Strontium Hexaferrite Nanostructures Measured with Magnetic Force Microscopy.
- ResearchGate. (2025).
- ResearchGate. (2025). Effect of strontium modifier on the microstructure, mechanical properties and fractography analysis of as-cast Al-Si7Mg0.3 alloy.
- Spectroscopy Online. (2018).
- ResearchGate. (n.d.).
- Botswana International University of Science & Technology. (2006).
- Materials Horizons (RSC Publishing). (n.d.). Submicron particles of Cr-substituted strontium hexaferrite: anomalous X-ray diffraction studies, hard magnetic properties, millimeter-wave absorption, and research prospects.
- Cefas. (n.d.).
- ResearchGate. (n.d.). Effect of strontium content on cooling curves of experimental probes,....
- 911Metallurgist. (2017).
- Journal of Materials Chemistry C (RSC Publishing). (n.d.).
- Ijmra.us. (n.d.).
- MDPI. (n.d.). Effects of Strontium Content on the Microstructure and Ionic Conductivity of Samarium-Doped Ceria.
- Salt Analysis Guide. (n.d.). Strontium Chloride Analysis.
- ResearchGate. (n.d.).
- MDPI. (2024).
- ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
- ResearchGate. (n.d.). Synthesis, physico-chemical and biological characterization of strontium and cobalt substituted bioactive glasses for bone tissue engineering.
- ResearchGate. (2025).
- NIH. (n.d.).
- YouTube. (2020). Salt Analysis test for Strontium ione(Sr)2+.
- Taylor & Francis. (n.d.).
- Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).
- ACS Publications. (2023).
- USGS Publications Warehouse. (n.d.).
- Wikipedia. (n.d.). Thermogravimetric analysis.
- Google Patents. (n.d.).
Sources
- 1. mt.com [mt.com]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmra.us [ijmra.us]
- 5. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Navigating the Disposal of Strontium Cyclohexanebutyrate: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The synthesis and application of novel compounds, such as strontium cyclohexanebutyrate, necessitate a thorough understanding of their entire lifecycle, including proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment. Our aim is to empower your laboratory with the knowledge to manage chemical waste with the highest degree of scientific integrity and operational excellence.
Hazard Assessment: Deconstructing this compound
Strontium Component: Stable strontium and its common salts are generally considered to have low toxicity.[1][2] However, skin and eye irritation can occur upon contact. Finely powdered elemental strontium is highly reactive with water, but in its salt form within this organic compound, this reactivity is significantly diminished. There are no indications that non-radioactive strontium is carcinogenic.
Cyclohexanebutyrate Component: The organic component, cyclohexanebutyric acid (also known as 4-cyclohexylbutanoic acid), is classified as a skin and eye irritant.[3] While data on its acute toxicity is limited, related carboxylic acids can be harmful if swallowed and may cause respiratory irritation.[4] It is not generally considered to be environmentally hazardous, with low water solubility suggesting limited mobility in soil.[4]
Overall Profile of this compound: Based on this analysis, this compound should be handled as a non-acutely hazardous chemical waste that is a potential skin and eye irritant . Due to its organometallic nature, it is prudent to avoid disposal via standard drains or as general solid waste.
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. The following table outlines the minimum requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield in combination with safety glasses. | To protect against potential splashes of solutions or contact with solid particles that could cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Gloves should be inspected for integrity before use. | To prevent skin contact, which may cause irritation. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Generally not required if handled in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for spills. | To minimize the inhalation of any fine particulates or aerosols, which could cause respiratory tract irritation. |
Safe Handling Practices:
-
Always handle this compound waste in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following protocol provides a general framework for its safe disposal as chemical waste.
Step 1: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management. This compound waste should be collected in a dedicated, properly labeled container.
-
Do NOT mix with other waste streams, particularly:
Step 2: Waste Container Selection and Labeling
-
Container: Use a chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards: "Irritant".
-
The date of accumulation.
-
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.
-
Provide them with a complete and accurate description of the waste.
-
Follow all institutional procedures for waste handover.
Emergency Procedures
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Don Appropriate PPE: Before attempting cleanup, don the PPE outlined in Section 2.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste in the same manner as this compound.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Carl ROTH, Safety Data Sheet: Butyric acid. Available from: [Link]
-
WebMD, Strontium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR), Strontium | ToxFAQs™. Available from: [Link]
-
Hazardous Waste Experts, Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Available from: [Link]
-
Carl ROTH, Safety Data Sheet: Strontium chloride hexahydrate. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR), Strontium | Public Health Statement. Available from: [Link]
-
Thermo Fisher Scientific, SAFETY DATA SHEET: Cyclohexanecarboxylic acid. (2010-05-21). Available from: [Link]
-
National Center for Biotechnology Information, PubChem Compound Summary for CID 75200, Cyclohexanebutanoic acid. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA), Metals. (2025-03-10). Available from: [Link]
-
National Center for Biotechnology Information, HEALTH EFFECTS - Toxicological Profile for Strontium. Available from: [Link]
-
Bucknell University, HAZARDOUS WASTE SEGREGATION. Available from: [Link]
-
University of Oslo, Chemical and Hazardous Waste Guide. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR), TOXICOLOGICAL PROFILE FOR STRONTIUM. Available from: [Link]
-
New Jersey Department of Health, Hazardous Substance Fact Sheet: Cyclohexane. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA), EPA HAZARDOUS WASTE CODES. Available from: [Link]
-
PubMed, The removal of strontium from the mouse by chelating agents. Available from: [Link]
-
Nipissing University, Hazardous Materials Disposal Guide. (2019-06-12). Available from: [Link]
-
U.S. Environmental Protection Agency (EPA), Hazardous Waste Listings. Available from: [Link]
-
Minnesota Department of Health, Strontium Toxicological Summary Sheet. (2019-03). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR), 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Available from: [Link]
-
University of Maryland, EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA), Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). Available from: [Link]
-
U.S. Environmental Protection Agency (EPA), Hazardous Waste Characteristics. (2025-09-08). Available from: [Link]
-
Chemius, Cyclohexane. Available from: [Link]
Sources
- 1. Strontium | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. nipissingu.ca [nipissingu.ca]
A Comprehensive Guide to Personal Protective Equipment for Handling Strontium Cyclohexanebutyrate
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. Strontium cyclohexanebutyrate, while a compound of significant interest, necessitates a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this and similar strontium-containing compounds.
The Foundation of Safety: Hazard Identification and Risk Assessment
Before any laboratory work commences, a thorough risk assessment is paramount. For strontium compounds, the primary hazards to consider are:
-
Dermal and Ocular Irritation: Many strontium salts are known to cause skin and serious eye irritation.[1][2][3][4]
-
Inhalation Hazard: Finely divided powders of strontium compounds can be inhaled, potentially affecting the respiratory system.[2][3]
-
Reactivity: Elemental strontium and certain strontium compounds can be water-reactive, releasing flammable gases.[1][3] While this compound is an organic salt and may have different reactivity, this potential must be considered, especially under non-standard conditions.
-
Radioactivity: It is crucial to verify if the strontium used is from a source that could contain radioactive isotopes, such as Strontium-90.[2][5][6] If so, all work must be conducted in compliance with relevant nuclear regulatory standards.[2][5][6] This guide assumes the use of non-radioactive strontium.
Core Principles of Protection: A Multi-Layered Approach
The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final, critical barrier.
-
Engineering Controls: All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures.[2]
Essential Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risks.
Eye and Face Protection
Given the potential for serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work involving this compound.[8]
-
Recommended for Solids and Splash Hazards: When handling the powder form, or when there is any risk of splashing, chemical splash goggles are required.[3][8]
-
Maximum Protection: For tasks with a high risk of splashing or aerosol generation, a full-face shield worn over chemical splash goggles provides the highest level of protection.
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Choose gloves that are resistant to organic compounds. While specific permeation data for this compound is unavailable, Butyl rubber gloves are often recommended for handling strontium compounds and provide good general chemical resistance.[2] Nitrile gloves may be suitable for incidental contact with dilute solutions, but their resistance should be verified. Always check the manufacturer's glove compatibility charts.
-
Double Gloving: For handling concentrated forms or large quantities, wearing two pairs of gloves (double gloving) is a prudent practice.
-
Proper Technique: Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[9]
Body Protection
Protecting the skin from potential contamination is crucial.
-
Laboratory Coat: A flame-resistant lab coat is standard for all laboratory work.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: For large-scale operations or in the event of a major spill, a disposable chemical-resistant suit may be necessary.
Respiratory Protection
Engineering controls are the primary method for preventing inhalation exposure. However, in certain situations, respiratory protection may be required.
-
When is it Needed?: If engineering controls are not sufficient to keep the concentration of airborne powder below established exposure limits, or during spill cleanup, respiratory protection is mandatory.
-
Type of Respirator: A NIOSH-approved respirator with a particulate filter (N95, P95, or P100) is the minimum requirement for handling powders.[3] The selection of the specific respirator must be based on a formal risk assessment and in accordance with your institution's respiratory protection program, which should include fit testing and training.[2][4]
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if engineering controls are insufficient) |
| Weighing Solid Compound | Chemical splash goggles and face shield | Double-gloved with Butyl rubber or similar resistant gloves | Lab coat and chemical-resistant apron | NIOSH-approved particulate respirator (e.g., N95 or higher) |
| Preparing Dilute Solutions | Chemical splash goggles | Single pair of Butyl rubber or nitrile gloves | Lab coat | Not typically required if performed in a fume hood |
| Transferring Solutions | Safety glasses with side shields (goggles for larger volumes) | Nitrile or Butyl rubber gloves | Lab coat | Not typically required |
| Large-Scale Handling | Chemical splash goggles and face shield | Double-gloved with Butyl rubber gloves | Chemical-resistant suit or apron over lab coat | NIOSH-approved respirator as determined by risk assessment |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with appropriate cartridges |
Operational Plans: From Preparation to Disposal
A safe laboratory environment is built on clear, repeatable procedures.
Step-by-Step PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and any additional protective clothing.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside with your bare hands.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it.
-
Eye/Face Protection: Remove your face shield or goggles from the back.
-
Respirator: Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visual Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. Strontium - ESPI Metals [espimetals.com]
- 4. fishersci.com [fishersci.com]
- 5. Strontium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
